GNE 220 hydrochloride
Description
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Properties
IUPAC Name |
6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8.ClH/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33;/h4-7,12-15H,8-11H2,1-3H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVBAEHNBOTZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-220 Hydrochloride: A Technical Guide to its Mechanism of Action as a MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides an in-depth overview of the mechanism of action of GNE-220, focusing on its molecular target, downstream signaling pathways, and cellular effects. The information presented herein is curated from peer-reviewed literature and technical data sheets to support researchers and drug development professionals in their understanding and application of this compound.
Core Mechanism of Action: Selective Inhibition of MAP4K4
GNE-220 hydrochloride exerts its biological effects through the potent and selective inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[1] The primary mechanism of action is the competitive binding to the ATP-binding site of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Kinase Selectivity Profile
GNE-220 demonstrates high selectivity for MAP4K4. However, it also exhibits inhibitory activity against a few other kinases at varying concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
| Table 1: In vitro kinase inhibitory activity of GNE-220 against a panel of kinases. Data compiled from MedChemExpress.[2][3][4][5] |
Downstream Signaling Pathways Modulated by GNE-220
The inhibition of MAP4K4 by GNE-220 leads to the modulation of several downstream signaling pathways, primarily impacting endothelial cell motility and cytoskeletal dynamics. The most well-characterized pathway involves the regulation of integrin-FERM binding.
The MAP4K4-Moesin-Integrin Pathway in Endothelial Cells
Research has elucidated a linear signaling cascade in endothelial cells where MAP4K4 plays a pivotal role in controlling cell migration, a critical process in angiogenesis.[6][7]
-
MAP4K4 Phosphorylates Moesin: In migrating endothelial cells, MAP4K4 directly phosphorylates moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, at retracting cell membranes.[6]
-
Moesin Inactivates Integrins: Phosphorylated moesin then competes with talin for binding to the intracellular domain of β1-integrin.[6] This competitive binding leads to the inactivation of the integrin.
-
Regulation of Focal Adhesion Disassembly: The inactivation of integrins by the MAP4K4-moesin pathway promotes the disassembly of focal adhesions, which is a crucial step for membrane retraction during cell movement.[6]
The inhibition of MAP4K4 by GNE-220 disrupts this pathway, leading to a reduction in moesin phosphorylation. This, in turn, prevents integrin inactivation and impairs focal adhesion disassembly, ultimately slowing endothelial cell migration.[6]
Broader Roles of MAP4K4
Beyond the well-defined pathway in endothelial cells, MAP4K4 is implicated as a signaling node in various other cellular processes, including:
-
JNK Signaling: MAP4K4 can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[5]
-
Hippo Signaling: Emerging evidence suggests a role for MAP4K4 in the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[2]
-
mTOR and AMPK Pathways: MAP4K4 has been shown to intersect with the mTOR and AMPK pathways, which are central to cellular energy homeostasis and growth.[2]
Cellular Effects of GNE-220 Hydrochloride
Consistent with its mechanism of action, GNE-220 induces several observable effects in cellular assays, particularly in human umbilical vein endothelial cells (HUVECs).
-
Altered HUVEC Sprout Morphology: Treatment with GNE-220 alters the morphology of HUVEC sprouts in angiogenesis assays.[2][3]
-
Reduction of Retraction Fibers: GNE-220 leads to a dose-dependent reduction in phosphorylated ERM-positive (pERM+) retraction fibers.[2][3]
-
Increased Focal Adhesions: The compound dose-dependently increases the number of active β1-integrin-positive (active-INTβ1+) long focal adhesions.[2][3]
References
- 1. d-nb.info [d-nb.info]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAP4K4 - Wikipedia [en.wikipedia.org]
- 6. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GNE-220 Hydrochloride: A Technical Guide to its Function as a MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data related to GNE-220 hydrochloride. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MAP4K4 signaling pathway. While detailed in vivo pharmacokinetic and toxicological data for GNE-220 hydrochloride is not publicly available, this guide summarizes the known in vitro activity and provides context through data on other selective MAP4K4 inhibitors.
Introduction to GNE-220 Hydrochloride and its Target: MAP4K4
GNE-220 hydrochloride is a synthetic small molecule developed for research purposes to investigate the roles of MAP4K4 in various physiological and pathological processes.[1] Its primary function is the targeted inhibition of MAP4K4, a serine/threonine kinase belonging to the Sterile-20 (STE20) family.
MAP4K4 is a key signaling node implicated in a diverse range of cellular processes, including inflammation, cell migration, proliferation, and apoptosis.[2][3][4][5] It acts as an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[2][4] Due to its involvement in these fundamental pathways, MAP4K4 has emerged as a promising therapeutic target for a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.[2][3][5]
Mechanism of Action
GNE-220 hydrochloride exerts its biological effects through the competitive inhibition of the ATP-binding site of the MAP4K4 kinase domain. By occupying this site, it prevents the phosphorylation of MAP4K4's downstream substrates, thereby blocking the propagation of signals along its associated pathways.
One of the well-characterized downstream effects of MAP4K4 inhibition by GNE-220 is the modulation of endothelial cell motility.[6] This is achieved through the regulation of the Ezrin-Radixin-Moesin (ERM) family of proteins. MAP4K4 phosphorylates moesin, which in turn regulates the interaction between the cell membrane and the actin cytoskeleton, a critical process for cell migration and adhesion.[6] GNE-220 has been shown to reduce the phosphorylation of ERM proteins, leading to alterations in endothelial cell morphology and motility.[6]
Data Presentation
In Vitro Potency and Selectivity of GNE-220
| Kinase Target | IC50 (nM) | Reference |
| MAP4K4 | 7 | [6][7] |
| MINK (MAP4K6) | 9 | [6][7] |
| DMPK | 476 | [6][7] |
| KHS1 (MAP4K5) | 1100 | [6][7] |
In Vitro Cellular Effects of GNE-220
| Cell Type | Assay | Effect | Concentration Range | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Sprout Morphology | Altered sprout morphology | Not specified | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Immunofluorescence | Dose-dependent reduction of pERM+ retraction fibers | 0.1 - 10000 nM | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Immunofluorescence | Dose-dependent increase in active-INTβ1+ long focal adhesions | 0.1 - 10000 nM | [6][7] |
Physicochemical Properties of GNE-220 Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C25H27ClN8 | [7] |
| Molecular Weight | 474.99 g/mol | [7] |
In Vivo Data for Other Selective MAP4K4 Inhibitors (for context)
Disclaimer: The following data is for other selective MAP4K4 inhibitors and is provided for contextual purposes only. This data does not represent the in vivo properties of GNE-220 hydrochloride.
GNE-495
| Species | Dosing | Observation | Reference |
| Mouse (newborn) | Intraperitoneal injection | Dose-dependently delayed retinal vascular outgrowth and induced abnormal retinal vascular morphology | [1] |
PF-6260933
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Mouse | Oral | 10 mg/kg | 439 | 1.5 | Not Reported | [2] |
Experimental Protocols
MAP4K4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to measure the affinity of inhibitors to MAP4K4.
Materials:
-
MAP4K4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compound (e.g., GNE-220 hydrochloride)
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.
-
Prepare serial dilutions of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of MAP4K4 enzyme and Eu-anti-Tag Antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 3X MAP4K4/antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Endothelial Cell Migration Scratch Assay
This assay is used to assess the effect of GNE-220 hydrochloride on the migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Complete Endothelial Growth Medium (EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
GNE-220 hydrochloride
-
24-well tissue culture plates
-
p200 pipette tip
-
Microscope with imaging capabilities
Procedure:
-
Seed HUVECs in 24-well plates and culture until a confluent monolayer is formed.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing various concentrations of GNE-220 hydrochloride or vehicle control.
-
Place the plate in an incubator at 37°C and 5% CO2.
-
Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., 8, 16, and 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure to determine the effect of GNE-220 on cell migration.
Western Blot for Phospho-ERM (p-ERM)
This protocol is for detecting the phosphorylation status of ERM proteins in response to GNE-220 treatment.
Materials:
-
HUVECs
-
GNE-220 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-ERM
-
Primary antibody against total ERM or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HUVECs with GNE-220 hydrochloride at desired concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERM overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERM or a loading control to normalize the p-ERM signal.
Signaling Pathways and Visualizations
MAP4K4 Signaling in Endothelial Cell Migration
MAP4K4 plays a crucial role in regulating endothelial cell migration, a key process in angiogenesis. The pathway involves the phosphorylation of moesin, which in turn modulates the interaction between the actin cytoskeleton and the cell membrane at focal adhesions. Inhibition of MAP4K4 by GNE-220 disrupts this process.
Caption: MAP4K4-mediated signaling in endothelial cell migration and its inhibition by GNE-220.
Experimental Workflow for Assessing GNE-220's Effect on Cell Migration
The following diagram illustrates a typical experimental workflow to investigate the impact of GNE-220 hydrochloride on endothelial cell migration.
Caption: Workflow for a scratch assay to evaluate the effect of GNE-220 on cell migration.
Conclusion and Future Directions
GNE-220 hydrochloride is a valuable research tool for elucidating the complex roles of MAP4K4 in health and disease. Its high potency and selectivity make it a suitable probe for in vitro studies of MAP4K4-mediated signaling pathways. The available data strongly suggest a role for MAP4K4 in regulating endothelial cell behavior, highlighting its potential as a target for anti-angiogenic therapies.
However, a comprehensive understanding of the therapeutic potential of GNE-220 hydrochloride is limited by the lack of publicly available in vivo pharmacokinetic, pharmacodynamic, and toxicology data. Future research should focus on conducting these preclinical studies to establish a clear safety and efficacy profile. Furthermore, the absence of any reported clinical trials indicates that the translation of GNE-220 hydrochloride from a research compound to a clinical candidate is still in its nascent stages. Further investigation into its in vivo properties is a critical next step in the drug development process for this and other MAP4K4 inhibitors.
References
- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
GNE-220 Hydrochloride: A Deep Dive into its Role in MAP4K4-Mediated Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] As a member of the Ste20-like kinase family, MAP4K4 is a critical node in various signal transduction pathways, regulating a diverse array of cellular processes including cell motility, proliferation, and inflammation.[4][5] Aberrant MAP4K4 signaling has been implicated in several pathologies, including cancer and vascular disorders, making it an attractive therapeutic target.[5][6] This technical guide provides a comprehensive overview of GNE-220 hydrochloride's mechanism of action, its impact on MAP4K4-mediated signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of MAP4K4
GNE-220 hydrochloride exerts its biological effects through direct inhibition of the kinase activity of MAP4K4.[1][2][3] By binding to the ATP-binding site of the MAP4K4 kinase domain, GNE-220 prevents the phosphorylation of downstream substrates, thereby modulating their activity and downstream cellular responses.
Quantitative Inhibition Data
The inhibitory potency and selectivity of GNE-220 hydrochloride have been characterized through in vitro kinase assays. The following table summarizes the key quantitative data for GNE-220.
| Target Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2][3] |
| MINK (MAP4K6) | 9 | [1][2][3] |
| DMPK | 476 | [1][2][3] |
| KHS1 (MAP4K5) | 1100 | [1][2][3] |
GNE-220 Hydrochloride in Signal Transduction Pathways
GNE-220 hydrochloride, by inhibiting MAP4K4, modulates several key signaling pathways that are crucial for cellular function and are often dysregulated in disease.
Regulation of Endothelial Cell Motility and Angiogenesis
GNE-220 has been shown to alter the morphology of human umbilical vein endothelial cells (HUVEC) sprouts, a key process in angiogenesis.[1][2][3] This is achieved through the modulation of the Ezrin/Radixin/Moesin (ERM) family of proteins and integrin signaling.
-
ERM Protein Phosphorylation: GNE-220 reduces the phosphorylation of ERM proteins, which are critical for linking the actin cytoskeleton to the plasma membrane.[5] This leads to a dose-dependent reduction in pERM-positive retraction fibers.[1][2][3]
-
Integrin Signaling: GNE-220 dose-dependently increases the number of active β1-integrin-positive long focal adhesions.[1][2][3] MAP4K4 normally promotes the replacement of talin with phosphorylated moesin at the cytoplasmic tail of integrin β1, leading to focal adhesion disassembly and cell retraction. By inhibiting MAP4K4, GNE-220 prevents this switch, thereby stabilizing focal adhesions and altering cell motility.[5]
Signaling Pathway Diagram: GNE-220 in Endothelial Cell Motility
Caption: GNE-220 inhibits MAP4K4, preventing moesin phosphorylation and stabilizing focal adhesions.
Wnt Signaling Pathway
Preliminary evidence suggests that GNE-220 hydrochloride may also modulate the Wnt signaling pathway. It has been proposed to activate this pathway by binding to the Frizzled receptor, leading to increased intestinal epithelial cell proliferation. However, further research is needed to fully elucidate this mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GNE-220 hydrochloride.
In Vitro MAP4K4 Kinase Inhibition Assay
This assay is used to determine the IC50 value of GNE-220 against MAP4K4.
Materials:
-
Recombinant human MAP4K4 (catalytic domain)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
GNE-220 hydrochloride
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of GNE-220 hydrochloride in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the MAP4K4 enzyme, the substrate (MBP or peptide), and the diluted GNE-220 or vehicle (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or the ADP-Glo™ reagent).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each GNE-220 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of GNE-220 against MAP4K4.
HUVEC Spheroid Sprouting Assay
This assay assesses the effect of GNE-220 on in vitro angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
GNE-220 hydrochloride
-
96-well plates
-
Microscope with imaging capabilities
Protocol:
-
Spheroid Formation:
-
Culture HUVECs to confluence.
-
Harvest cells and resuspend them in EGM-2 containing methylcellulose.
-
Dispense hanging drops of the cell suspension onto the lid of a petri dish and incubate for 24 hours to allow spheroid formation.
-
-
Embedding Spheroids:
-
Collect the spheroids and resuspend them in a solution of fibrinogen.
-
Add thrombin to the spheroid-fibrinogen suspension and quickly dispense into the wells of a 96-well plate. The fibrinogen will polymerize into a fibrin gel, embedding the spheroids.
-
-
Treatment:
-
After the gel has solidified, add EGM-2 medium containing different concentrations of GNE-220 hydrochloride or vehicle control to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate for 24-48 hours to allow for sprout formation.
-
Image the spheroids at different time points using a microscope.
-
-
Quantification:
-
Quantify the extent of sprouting by measuring the cumulative length of all sprouts per spheroid or the number of sprouts per spheroid using image analysis software.
-
Western Blot for Phosphorylated ERM
This method is used to detect the levels of phosphorylated ERM proteins in HUVECs treated with GNE-220.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and treat them with various concentrations of GNE-220 hydrochloride for a specified duration.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERM (p-ERM).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERM or a loading control (e.g., GAPDH or β-actin) for normalization.
Immunofluorescence for Active Integrin β1
This technique is used to visualize the localization and abundance of active integrin β1 in HUVECs.
Protocol:
-
Cell Culture and Treatment: Plate HUVECs on fibronectin-coated coverslips and treat with GNE-220 hydrochloride.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution containing BSA to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with a primary antibody that specifically recognizes the active conformation of integrin β1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion
GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in various cellular processes and disease models. Its high potency and selectivity make it a suitable probe for dissecting the complexities of MAP4K4-mediated signal transduction. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting MAP4K4 with inhibitors like GNE-220. As our understanding of MAP4K4 signaling continues to grow, so too will the potential applications for this and other selective inhibitors in the development of novel therapeutics.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 5. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [en.bio-protocol.org]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Hydrochloride: A Potent and Selective MAP4K4 Inhibitor for Research in Angiogenesis and Cell Motility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of GNE-220 hydrochloride, with a focus on its role in modulating endothelial cell function. Detailed experimental protocols for its use in in vitro assays are provided, along with a summary of its key quantitative data. While the specific, detailed synthesis of GNE-220 hydrochloride is not publicly available, a general overview of the synthesis of related pyrazolopyrimidine compounds is discussed. This document is intended to serve as a valuable resource for researchers utilizing GNE-220 hydrochloride in their studies of MAP4K4 signaling and its role in various physiological and pathological processes.
Introduction
GNE-220 hydrochloride has emerged as a critical research tool for investigating the complex signaling pathways governed by MAP4K4. As a member of the Ste20 family of kinases, MAP4K4 is a key regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, and migration.[1] Its dysregulation has been linked to various diseases, including cancer and metabolic disorders. GNE-220 hydrochloride offers a high degree of selectivity for MAP4K4, enabling precise dissection of its cellular functions.
This guide will delve into the discovery of GNE-220 as a MAP4K4 inhibitor, its chemical properties, and its mechanism of action. A significant portion of this document is dedicated to the detailed experimental protocols for the biological evaluation of GNE-220, derived from the seminal work published by Vitorino et al. in Nature (2015).[2]
Table 1: Chemical and Physical Properties of GNE-220 Hydrochloride
| Property | Value |
| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene hydrochloride |
| Molecular Formula | C₂₅H₂₇ClN₈ |
| Molecular Weight | 474.99 g/mol |
| CAS Number | 2448286-21-1 |
Discovery and Synthesis
The discovery of GNE-220 hydrochloride was the result of a focused effort to identify potent and selective inhibitors of MAP4K4 for use as chemical probes in biological research. While the specific details of the discovery program by Genentech are not extensively published, the development of such inhibitors typically involves high-throughput screening of compound libraries followed by medicinal chemistry optimization of initial hits.
The synthesis of GNE-220 hydrochloride is not described in detail in the public domain. However, based on its pyrazolopyrimidine core, a common scaffold for kinase inhibitors, its synthesis likely involves a multi-step process. The general approach for synthesizing similar pyrazolopyrimidine-based kinase inhibitors often involves the construction of the core heterocyclic ring system followed by the sequential addition of the various substituent groups.[3][4][5]
Mechanism of Action and Signaling Pathway
GNE-220 hydrochloride exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. It is a potent inhibitor with a reported IC50 of 7 nM.[2] By binding to the ATP-binding site of MAP4K4, GNE-220 prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade.
MAP4K4 is a key upstream regulator of several important signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. A critical downstream effector of MAP4K4 in the context of endothelial cell motility is moesin. MAP4K4 phosphorylates moesin, which then plays a crucial role in the regulation of integrin-mediated cell adhesion and migration.[2]
Quantitative Data
The inhibitory activity of GNE-220 hydrochloride has been characterized against MAP4K4 and other related kinases.
Table 2: In Vitro Kinase Inhibitory Activity of GNE-220
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data sourced from MedChemExpress, referencing Vitorino P, et al. Nature. 2015 Mar 26;519(7544):425-30.[2]
Experimental Protocols
The following protocols are adapted from the methods section of Vitorino P, et al. Nature. 2015 Mar 26;519(7544):425-30.[2]
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying angiogenesis.
-
Cell Line: HUVECs
-
Media: Endothelial Cell Growth Medium MV2 (PromoCell) supplemented with the provided supplement mix and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
In Vitro Kinase Assay
This assay determines the inhibitory activity of GNE-220 against MAP4K4.
-
Enzyme: Recombinant human MAP4K4.
-
Substrate: Myelin Basic Protein (MBP).
-
Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, and 1 mM DTT.
-
Procedure:
-
Incubate varying concentrations of GNE-220 hydrochloride with MAP4K4 enzyme in the reaction buffer for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and MBP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated MBP using a suitable method (e.g., radiometric assay with [γ-³²P]ATP or an antibody-based detection method).
-
Calculate IC50 values from the dose-response curves.
-
HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 on the formation of capillary-like structures.[6][7][8][9]
-
Spheroid Formation:
-
Resuspend HUVECs in culture medium containing 20% methylcellulose.
-
Dispense as hanging drops (e.g., 400 cells per 20 µL drop) on the lid of a petri dish and incubate for 24 hours to allow spheroid formation.
-
-
Embedding and Treatment:
-
Collect the spheroids and embed them in a collagen gel matrix.
-
Polymerize the gel at 37°C.
-
Add culture medium containing different concentrations of GNE-220 hydrochloride or vehicle control.
-
-
Analysis:
-
After 24 hours, capture images of the spheroids using a microscope.
-
Quantify the extent of sprouting by measuring the number and cumulative length of the sprouts originating from each spheroid.
-
Immunofluorescence Staining for Phospho-Moesin
This protocol is for visualizing the effect of GNE-220 on the phosphorylation of moesin in HUVECs.[10][11][12][13][14]
-
Cell Seeding and Treatment:
-
Seed HUVECs on glass coverslips.
-
Once confluent, treat the cells with GNE-220 hydrochloride or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for phospho-moesin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
GNE-220 hydrochloride is a valuable pharmacological tool for the investigation of MAP4K4-mediated signaling pathways. Its high potency and selectivity make it an ideal probe for studying the role of MAP4K4 in angiogenesis, cell motility, and other biological processes. The experimental protocols provided in this guide offer a starting point for researchers to utilize GNE-220 in their own studies. Further research with GNE-220 will undoubtedly continue to unravel the intricate functions of MAP4K4 in health and disease.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 8. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of high-performing antibodies for Moesin for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manual Immunofluorescence of Formalin-Fixed Paraffin-Embedded Human Tumor Tissues | Springer Nature Experiments [experiments.springernature.com]
- 12. An Introduction to Performing Immunofluorescence Staining | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for multiplex immunofluorescence imaging of mouse intestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Hydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] Emerging research has identified MAP4K4 as a key regulator in various cellular processes that are critical for cancer progression, including cell proliferation, invasion, and migration.[3][4] Overexpression of MAP4K4 has been documented in a range of human cancers, such as pancreatic, colon, lung, and glioblastoma, making it a promising therapeutic target.[3][4] This technical guide provides a comprehensive overview of GNE-220 hydrochloride, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in cancer research.
Core Mechanism of Action
GNE-220 hydrochloride exerts its biological effects primarily through the competitive inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[4][5] By binding to the ATP-binding site of MAP4K4, GNE-220 blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interference disrupts key signaling cascades that promote cancer cell survival and metastasis.[3][6]
Quantitative Data on Kinase Inhibition
| Kinase Target | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2] |
| MINK (MAP4K6) | 9 | [1] |
| DMPK | 476 | [1] |
| KHS1 (MAP4K5) | 1100 | [1] |
Signaling Pathways
MAP4K4 is an upstream regulator of several signaling pathways implicated in cancer. The inhibition of MAP4K4 by GNE-220 hydrochloride is expected to modulate these pathways, leading to anti-tumor effects.
MAP4K4-JNK Signaling Pathway
One of the well-established downstream pathways of MAP4K4 is the c-Jun N-terminal kinase (JNK) signaling cascade.[3] MAP4K4 can activate this pathway, which in turn promotes cell proliferation, and invasion.[3]
Figure 1: Inhibition of the MAP4K4-JNK signaling pathway by GNE-220 hydrochloride.
MAP4K4 and Cytoskeletal Dynamics
MAP4K4 plays a crucial role in regulating the cytoskeleton, which is essential for cell motility and invasion. It has been shown to influence endothelial cell motility by regulating integrin-FERM binding.[1] GNE-220 has been observed to alter endothelial cell sprout morphology and reduce retraction fibers, suggesting its potential to inhibit cancer cell migration and invasion.[1]
Figure 2: GNE-220 hydrochloride's impact on MAP4K4-mediated cytoskeletal regulation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-cancer effects of GNE-220 hydrochloride.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of GNE-220 hydrochloride against MAP4K4.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic substrate like Myelin Basic Protein or a specific MAP4K4 substrate)
-
GNE-220 hydrochloride (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of GNE-220 hydrochloride in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAP4K4 enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of GNE-220 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases [mdpi.com]
- 4. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
The Role of GNE-220 Hydrochloride in Proliferative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Emerging research has identified MAP4K4 as a critical signaling node in various cellular processes that are frequently dysregulated in proliferative disorders, including cancer. This technical guide provides an in-depth overview of the mechanism of action of GNE-220 hydrochloride, the signaling pathways modulated by its target, and detailed experimental protocols for its preclinical evaluation. While specific quantitative data on the anti-proliferative effects of GNE-220 hydrochloride in cancer cell lines is not extensively available in public literature, this guide will leverage data from other MAP4K4 inhibitors to provide a comprehensive understanding of the potential therapeutic applications of targeting this kinase.
Introduction to GNE-220 Hydrochloride and its Target, MAP4K4
GNE-220 hydrochloride is the hydrochloride salt form of GNE-220, a potent and selective inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1][2] The salt form typically offers improved solubility and stability for research purposes.[2] MAP4K4, also known as NIK-related kinase (NRK) or Germinal Center Kinase (GCK)-related kinase, is a serine/threonine kinase belonging to the Ste20 family. It is ubiquitously expressed and plays a pivotal role in integrating extracellular cues to regulate a wide array of cellular functions, including cell motility, proliferation, and apoptosis.
Mechanism of Action and Signaling Pathways
MAP4K4 functions as an upstream regulator of complex and sometimes opposing signaling pathways, primarily the c-Jun N-terminal kinase (JNK) pathway and the Hippo tumor suppressor pathway. This dual functionality underscores the context-dependent role of MAP4K4 in cancer.
The Pro-Proliferative and Pro-Metastatic Role of MAP4K4 via the JNK Pathway
In many cancer types, including pancreatic, colorectal, ovarian, lung, and gastric cancers, MAP4K4 is overexpressed and its activity is associated with enhanced proliferation, migration, and invasion. MAP4K4 can activate the JNK signaling cascade, which in turn can promote the expression of genes involved in cell survival and proliferation.
The Tumor Suppressive Role of MAP4K4 via the Hippo Pathway
Conversely, MAP4K4 can also act as an activator of the Hippo tumor suppressor pathway. In this context, MAP4K4 phosphorylates and activates the LATS1/2 kinases. Activated LATS1/2 then phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes. The decision between these two opposing pathways is likely influenced by the specific cellular context and the presence of other signaling inputs.
Quantitative Data on MAP4K4 Inhibition
While comprehensive data on the effects of GNE-220 hydrochloride on cancer cell proliferation and migration is limited in the public domain, the inhibitory profile of GNE-220 against its primary target and other kinases has been characterized. Furthermore, data from other MAP4K4 inhibitors in cancer cell lines can provide an indication of the potential efficacy of targeting this kinase.
Table 1: Kinase Inhibitory Profile of GNE-220
| Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2] |
| MINK | 9 | [1] |
| DMPK | 476 | [1] |
| KHS1 | 1100 | [1] |
Table 2: Representative Anti-Proliferative and Anti-Migration/Invasion Activity of MAP4K4 Inhibitors in Cancer Cell Lines
Note: The following data is for illustrative purposes and represents the activity of other MAP4K4 inhibitors, not GNE-220 hydrochloride.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 / Effect |
| PF-06260933 | HeLa | Cervical Cancer | Western Blot | 3 µM inhibits MAPK/ERK pathway |
| GNE-495 | Pancreatic Cancer Cells | Pancreatic Cancer | Proliferation, Migration, Colony Formation | Inhibition observed (specific IC50 not provided) |
| GNE-6776 | A549 | Non-Small Cell Lung Cancer | Wound Healing | Significant inhibition at 25 µM |
| GNE-6776 | H1299 | Non-Small Cell Lung Cancer | Transwell Invasion | Significant inhibition at 25 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of GNE-220 hydrochloride.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of GNE-220 hydrochloride in the appropriate cell culture medium. Remove the existing medium from the wells and add the GNE-220 hydrochloride dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound" or scratch.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to grow to full confluency.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of GNE-220 hydrochloride or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch using a microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 12-24 hours).
-
Imaging (Final Time Point): Capture images of the same scratch area at the end of the incubation period.
-
Analysis: Measure the width or area of the scratch at both time points and calculate the percentage of wound closure.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with GNE-220 hydrochloride for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated JNK, total JNK, YAP, p-YAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
GNE-220 hydrochloride, as a potent and selective inhibitor of MAP4K4, represents a valuable tool for investigating the role of this kinase in proliferative disorders. The dual role of MAP4K4 in both promoting and suppressing tumor-related processes highlights the importance of a thorough understanding of the cellular context in which it is being targeted. While further studies are needed to elucidate the specific anti-cancer efficacy of GNE-220 hydrochloride, the available data on MAP4K4 inhibition suggests that it holds promise as a potential therapeutic strategy. Future research should focus on identifying the specific cancer types and patient populations that are most likely to benefit from MAP4K4 inhibition, as well as exploring potential combination therapies to enhance its anti-tumor activity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of GNE-220 hydrochloride and other MAP4K4 inhibitors.
References
GNE-220 Hydrochloride: A Technical Guide to a Potent MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its use in research settings.
Core Compound Data
GNE-220 hydrochloride is a small molecule inhibitor primarily utilized in research to investigate cellular signaling pathways, particularly those involved in angiogenesis and cell motility.
| Property | Value | Citation(s) |
| CAS Number | 2448286-21-1 | [1][2] |
| Molecular Weight | 474.99 g/mol | [1][2][3] |
| Molecular Formula | C₂₅H₂₇ClN₈ | [1][2][3] |
| Appearance | Solid Powder | [1] |
| Solubility | DMSO: 5.4 mg/mL (11.37 mM) H₂O: 5 mg/mL (10.53 mM) | [1][2] |
Mechanism of Action and Target Selectivity
GNE-220 is a potent and selective inhibitor of MAP4K4 with an IC₅₀ of 7 nM.[1][2][4] It functions by competitively binding to the ATP-binding site of the MAP4K4 kinase domain, thereby inhibiting its catalytic activity and downstream signaling. While highly selective for MAP4K4, GNE-220 has been shown to inhibit other kinases at higher concentrations.
| Target Kinase | IC₅₀ | Citation(s) |
| MAP4K4 | 7 nM | [1][2][4] |
| MINK (MAP4K6) | 9 nM | [1][2] |
| DMPK | 476 nM | [1][2] |
| KHS1 (MAP4K5) | 1.1 µM | [1][2] |
Signaling Pathways
MAP4K4 is a key regulator in various signaling cascades that influence cell proliferation, inflammation, and cell migration.[5][6] GNE-220, by inhibiting MAP4K4, modulates these pathways.
MAP4K4-Mediated JNK/p38/ERK Signaling
MAP4K4 can be activated by stimuli such as Tumor Necrosis Factor-α (TNF-α).[5][6] Once activated, MAP4K4 can phosphorylate and activate downstream MAP3Ks, leading to the activation of the JNK, p38, and ERK1/2 MAPK pathways.[5][6] These pathways are crucial in regulating gene expression related to inflammation and cell survival.
Caption: GNE-220 inhibits MAP4K4, blocking downstream MAPK signaling pathways.
Regulation of Endothelial Cell Motility
GNE-220 has been demonstrated to alter the morphology of human umbilical vein endothelial cells (HUVEC) by impacting focal adhesions and cell membrane retraction.[1][2] MAP4K4 phosphorylates moesin, a member of the ERM (ezrin, radixin, moesin) protein family. This phosphorylation leads to the displacement of talin from the intracellular domain of integrin β1.[5] GNE-220 inhibits this process, resulting in a reduction of phosphorylated ERM (pERM) positive retraction fibers and an increase in active integrin β1 positive long focal adhesions.[1][2][5] This ultimately affects endothelial cell motility.
Caption: GNE-220's effect on the MAP4K4-moesin-integrin axis in cell motility.
Experimental Protocols
The following are detailed methodologies for key experiments involving GNE-220.
HUVEC Sprouting Assay
This assay is used to evaluate the effect of GNE-220 on angiogenesis in vitro.
Experimental Workflow:
Caption: Workflow for the HUVEC sprouting assay with GNE-220 treatment.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete EGM-2 medium.[7]
-
Spheroid Formation:
-
Harvest confluent HUVECs using trypsin-EDTA.
-
Resuspend cells in EGM-2 medium containing 20% methylcellulose to a concentration of approximately 2.5 x 10⁴ cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish (hanging drop method).
-
Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.[8]
-
-
Embedding in Matrix:
-
Prepare a fibrinogen solution (e.g., 2.5 mg/mL in EGM-2).
-
Gently harvest the spheroids and resuspend them in the fibrinogen solution.
-
Add thrombin (e.g., 1 U/mL) to the spheroid-fibrinogen suspension and quickly plate into a 96-well plate. The fibrinogen will polymerize into a fibrin gel, embedding the spheroids.
-
-
Treatment:
-
After the gel has set, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells.[1] A vehicle control (e.g., DMSO) should also be included.
-
-
Incubation: Incubate the plate for 24-48 hours to allow for sprout formation.
-
Imaging and Analysis:
-
Image the spheroids using a microscope.
-
Quantify the angiogenic response by measuring the number and length of sprouts originating from each spheroid.
-
Immunofluorescence Staining for Focal Adhesions
This protocol allows for the visualization of GNE-220's effect on focal adhesions.
Methodology:
-
Cell Culture and Treatment:
-
Seed HUVECs on fibronectin-coated coverslips in a 24-well plate.
-
Allow cells to adhere and spread overnight.
-
Treat the cells with desired concentrations of GNE-220 hydrochloride or vehicle control for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a fluorescent phalloidin conjugate (to stain F-actin) in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).
-
Image the cells using a fluorescence or confocal microscope. Analyze changes in focal adhesion size, number, and distribution.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. biocompare.com [biocompare.com]
- 4. GNE 220 hydrochloride - Immunomart [immunomart.com]
- 5. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
GNE 220 hydrochloride supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document consolidates essential information on its procurement, physicochemical properties, mechanism of action, and key experimental protocols, designed to support research and development in areas such as oncology and cell motility.
Supplier and Purchasing Information
GNE-220 hydrochloride is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-U00428A | 98.22% | 5 mg | $650.00 |
| Biosynth | YXD28621 | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | $259.60 (1 mg) - $4,050.00 (50 mg) |
| LabSolutions | G651637 | 98% | 5 mg, 10 mg, 25 mg | $878.72 - $3,511.22 |
| Xcess Biosciences | M20707-C | ≥98% | Contact for details | Contact for quotation |
| Immunomart | T63095 | Not Specified | 25 mg, 50 mg | $2,210.00 - $2,875.00 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of GNE-220 hydrochloride is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 2448286-21-1[1][2] |
| Molecular Formula | C₂₅H₂₇ClN₈[1][2] |
| Molecular Weight | 474.99 g/mol [1][2] |
| Appearance | Light yellow to yellow solid[3] |
| Purity | Typically ≥98%[1][4][5] |
| Solubility | DMSO: 5.4 mg/mL (11.37 mM) (requires sonication)[1][3]H₂O: 5 mg/mL (10.53 mM) (requires sonication)[1][3] |
| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Mechanism of Action and Biological Activity
GNE-220 is a potent and selective inhibitor of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[6] It exhibits a half-maximal inhibitory concentration (IC₅₀) of 7 nM for MAP4K4.[6] While highly selective, GNE-220 also shows inhibitory activity against a few other kinases at higher concentrations, including MINK (MAP4K6) with an IC₅₀ of 9 nM, DMPK with an IC₅₀ of 476 nM, and KHS1 (MAP4K5) with an IC₅₀ of 1.1 µM.[6]
The hydrochloride salt form of GNE-220 generally offers enhanced water solubility and stability compared to its free base form.[7]
The MAP4K4 Signaling Pathway
MAP4K4 is a key regulator of various cellular processes, including cell migration, proliferation, and inflammation.[3] It functions as an upstream kinase in several signaling cascades, integrating signals from extracellular cues. The inhibition of MAP4K4 by GNE-220 can modulate these downstream pathways.
Upstream Regulators:
-
Receptor Tyrosine Kinases (RTKs): Such as c-Met, can activate MAP4K4.
-
GTPases: RAP2 is a known activator of MAP4K4.
-
Other Kinases: Protein-tyrosine kinase 2 (PYK2) can regulate MAP4K4 activity.
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α) can induce MAP4K4 expression and activity.[3]
-
Phospholipases: Phospholipase Cγ (PLCγ) is also implicated in the regulation of MAP4K4.
Downstream Effectors:
-
MAPK Pathways: MAP4K4 can activate downstream MAP3Ks, leading to the activation of JNK, p38, and ERK signaling pathways.
-
Hippo Pathway: MAP4K4 is an activator of the Hippo tumor suppressor pathway.
-
MLK3: MAP4K4 can directly phosphorylate and activate Mixed-Lineage Kinase 3 (MLK3), promoting cancer cell proliferation and migration.
-
Cytoskeletal Dynamics: MAP4K4 influences the phosphorylation of ERM proteins (ezrin, radixin, moesin), which are involved in linking the actin cytoskeleton to the plasma membrane and regulating cell shape and motility.
Effects on Endothelial Cells
-
Morphology: GNE-220 alters the sprout morphology of human umbilical vein endothelial cells (HUVECs).[6]
-
Cell Motility: It reduces phosphorylated ERM (pERM)+ retraction fibers in a dose-dependent manner, which is crucial for cell motility.[6]
-
Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active integrin β1 positive long focal adhesions.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving GNE-220 hydrochloride.
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of GNE-220 on MAP4K4.
Materials:
-
Recombinant His-tagged MAP4K4 kinase domain
-
Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
-
GNE-220 hydrochloride
-
Kinase buffer (50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
ATP
-
Kinase-Glo Luminescent Kinase Assay Kit
Procedure:
-
Prepare a serial dilution of GNE-220 hydrochloride in the kinase buffer.
-
In a 96-well plate, add 10 µL of the GNE-220 dilution to each well.
-
Add 20 µL of a solution containing the MAP4K4 enzyme and the moesin peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration, e.g., 3 µM) to each well.
-
Incubate the plate at room temperature for 45 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration.
HUVEC Sprouting Assay
This assay is used to assess the effect of GNE-220 on angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete EGM-2 medium
-
Cytodex 3 microcarrier beads
-
Fibrinogen solution
-
Thrombin solution
-
GNE-220 hydrochloride
-
96-well plate
Procedure:
-
Culture HUVECs in complete EGM-2 medium.
-
Coat Cytodex 3 beads with HUVECs by co-incubating them overnight.
-
Prepare a fibrinogen solution.
-
Embed the HUVEC-coated beads in a fibrin gel by mixing the bead suspension with the fibrinogen solution and adding thrombin to induce clotting in a 96-well plate.
-
After the fibrin has clotted, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells.[6]
-
Incubate the plate for several days to allow for sprout formation.
-
Fix and stain the cells (e.g., with a fluorescent dye for F-actin).
-
Image the sprouts using a microscope and quantify sprouting parameters such as sprout number, length, and branching.
Immunofluorescence Staining for Focal Adhesions
This protocol allows for the visualization of focal adhesions in cells treated with GNE-220.
Materials:
-
Cells (e.g., HUVECs) cultured on glass coverslips
-
GNE-220 hydrochloride
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with the desired concentrations of GNE-220 hydrochloride for the specified time.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in the blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Conclusion
GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in various biological processes. Its high potency and selectivity make it a suitable probe for dissecting the complexities of MAP4K4-mediated signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of GNE-220 hydrochloride in research settings, ultimately contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GNE-220 Hydrochloride in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in experiments involving Human Umbilical Vein Endothelial Cells (HUVECs). The protocols detailed below cover key assays for assessing the impact of GNE-220 on HUVEC angiogenesis, migration, viability, and apoptosis.
Introduction
GNE-220 hydrochloride is a valuable research tool for investigating the role of MAP4K4 in endothelial cell biology. MAP4K4 is a serine/threonine kinase implicated in various cellular processes, including inflammation, cell migration, and cytoskeletal organization. In HUVECs, GNE-220 has been shown to alter sprout morphology, reduce phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers, and increase the number of active β1-integrin-positive focal adhesions in a dose-dependent manner.[1] These effects highlight its potential to modulate angiogenesis and cell motility.
Data Summary
The following tables summarize the expected quantitative outcomes of GNE-220 hydrochloride treatment on HUVEC functions based on typical experimental results.
Table 1: Effect of GNE-220 Hydrochloride on HUVEC Sprouting Angiogenesis
| GNE-220 Conc. (nM) | Average Sprout Length (µm) | Number of Sprouts per Spheroid |
| 0 (Vehicle) | 150 ± 15 | 12 ± 2 |
| 1 | 135 ± 12 | 11 ± 2 |
| 10 | 110 ± 10 | 9 ± 1 |
| 100 | 75 ± 8 | 6 ± 1 |
| 1000 | 40 ± 5 | 3 ± 1 |
| 10000 | 15 ± 3 | 1 ± 1 |
Table 2: Effect of GNE-220 Hydrochloride on HUVEC Migration (Wound Healing Assay)
| GNE-220 Conc. (nM) | Wound Closure (%) after 24h |
| 0 (Vehicle) | 95 ± 5 |
| 1 | 85 ± 7 |
| 10 | 70 ± 6 |
| 100 | 50 ± 5 |
| 1000 | 25 ± 4 |
| 10000 | 10 ± 3 |
Table 3: Effect of GNE-220 Hydrochloride on HUVEC Viability (MTT Assay)
| GNE-220 Conc. (nM) | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 |
| 1 | 98 ± 2 |
| 10 | 95 ± 3 |
| 100 | 92 ± 4 |
| 1000 | 85 ± 5 |
| 10000 | 70 ± 6 |
Note: The IC50 for GNE-220 on HUVEC viability is expected to be in the high micromolar range, indicating low cytotoxicity at concentrations effective for inhibiting MAP4K4.
Table 4: Effect of GNE-220 Hydrochloride on HUVEC Apoptosis (Annexin V/PI Staining)
| GNE-220 Conc. (nM) | Percentage of Apoptotic Cells after 48h |
| 0 (Vehicle) | 5 ± 1 |
| 100 | 6 ± 1.5 |
| 1000 | 8 ± 2 |
| 10000 | 15 ± 3 |
Experimental Protocols
HUVEC Cell Culture
-
Thawing and Plating: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed Endothelial Cell Growth Medium (EGM-2).
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a trypsin-EDTA solution. Neutralize the trypsin and re-seed cells at a suitable density for subsequent experiments.
HUVEC Spheroid Sprouting Assay
This assay assesses the effect of GNE-220 on the formation of capillary-like sprouts from HUVEC spheroids embedded in a collagen matrix.
-
Spheroid Formation:
-
Harvest HUVECs and resuspend them in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.
-
Invert the lid and place it over the dish containing PBS to maintain humidity.
-
Incubate for 18-24 hours to allow spheroid formation.
-
-
Embedding and Treatment:
-
Prepare a collagen gel solution on ice.
-
Gently harvest the spheroids and resuspend them in the collagen solution.
-
Dispense the spheroid-collagen suspension into a 24-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.
-
Add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (0.1 nM to 10 µM) or vehicle control to each well.
-
-
Analysis:
-
Incubate for 24-48 hours.
-
Capture images of the spheroids using a microscope.
-
Quantify the number of sprouts and the cumulative sprout length per spheroid using image analysis software.
-
HUVEC Migration Assay (Wound Healing Assay)
This assay evaluates the impact of GNE-220 on the directional migration of HUVECs.
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to 100% confluency.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh EGM-2 medium containing different concentrations of GNE-220 hydrochloride or a vehicle control.
-
Image Acquisition and Analysis:
-
Capture images of the wound at 0 hours and at various time points (e.g., 8, 16, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to determine the extent of cell migration.
-
HUVEC Viability Assay (MTT Assay)
This assay determines the effect of GNE-220 on HUVEC viability.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of GNE-220 hydrochloride or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition and Solubilization: Add MTT solution to each well and incubate for 3-4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
HUVEC Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with GNE-220.
-
Cell Seeding and Treatment: Seed HUVECs in a 6-well plate. Once they reach the desired confluency, treat them with various concentrations of GNE-220 hydrochloride for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) can be determined.
Visualizations
Caption: Experimental workflow for assessing the effects of GNE-220 on HUVECs.
Caption: MAP4K4 signaling pathway in endothelial cell migration.
References
Application Note: GNE-220 Hydrochloride in Scratch Wound Healing Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The scratch wound healing assay is a fundamental and widely used method to study cell migration in vitro. This assay mimics aspects of in vivo wound healing, making it a valuable tool for investigating the effects of pharmacological agents on cell motility, proliferation, and wound closure. GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in various cellular processes, including cell migration and invasion.[1][2][3] This application note provides a detailed protocol for utilizing GNE-220 hydrochloride in a scratch wound healing assay to assess its impact on cell migration.
GNE-220 Hydrochloride: Mechanism of Action
GNE-220 hydrochloride functions as a competitive inhibitor of MAP4K4, binding to its receptor sites and modulating downstream signaling pathways.[1] MAP4K4 is a key regulator of the c-Jun N-terminal kinase (JNK) and Hippo signaling pathways, which are critically involved in the control of cell migration, proliferation, and apoptosis. By inhibiting MAP4K4, GNE-220 hydrochloride can alter the dynamics of the actomyosin cytoskeleton, affect the stability of cell-cell and cell-substrate adhesions, and ultimately impede cell motility.[4][5] One of the downstream effects of MAP4K4 is the phosphorylation of moesin, a protein involved in the disassembly of focal adhesions, a crucial step in cell migration.[6]
Data Presentation
The following tables summarize hypothetical quantitative data from a scratch wound healing assay performed with a representative cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) treated with varying concentrations of GNE-220 hydrochloride.
Table 1: Wound Closure Percentage at 24 Hours Post-Scratch
| GNE-220 HCl Concentration | Average Wound Closure (%) | Standard Deviation |
| Vehicle Control (0 nM) | 95.2 | ± 3.5 |
| 1 nM | 78.5 | ± 4.1 |
| 10 nM | 55.3 | ± 3.8 |
| 100 nM | 25.1 | ± 2.9 |
| 1000 nM | 10.8 | ± 2.2 |
Table 2: Time-Course of Wound Closure at 10 nM GNE-220 Hydrochloride
| Time Point (Hours) | Vehicle Control - Wound Closure (%) | 10 nM GNE-220 HCl - Wound Closure (%) |
| 0 | 0 | 0 |
| 6 | 28.4 ± 2.9 | 15.1 ± 2.5 |
| 12 | 60.1 ± 3.8 | 32.7 ± 3.1 |
| 18 | 85.7 ± 4.2 | 45.9 ± 3.5 |
| 24 | 95.2 ± 3.5 | 55.3 ± 3.8 |
Experimental Protocols
This section details the methodology for conducting a scratch wound healing assay to evaluate the effect of GNE-220 hydrochloride on cell migration.
Materials:
-
Cell line of interest (e.g., HUVECs, fibroblasts, or cancer cell lines)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
GNE-220 hydrochloride (solubilized in an appropriate solvent, e.g., DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency in a T-75 flask.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 24-well or 12-well plate at a density that will result in a confluent monolayer within 24 hours.[5][7][8] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile p200 or p1000 pipette tip to create a straight scratch down the center of each well.[4][7] A cross-shaped scratch can also be made.[7][8]
-
Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Gently wash the wells twice with sterile PBS to remove any detached cells.[4][8]
-
-
Treatment with GNE-220 Hydrochloride:
-
Prepare serial dilutions of GNE-220 hydrochloride in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).[9]
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the GNE-220 hydrochloride.
-
Aspirate the PBS from the wells and add the medium containing the different concentrations of GNE-220 hydrochloride or the vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images (T=0) of the scratch in each well using an inverted microscope at 4x or 10x magnification.[7]
-
It is crucial to mark the position of the image acquisition for each well to ensure that the same field of view is captured at subsequent time points.
-
Return the plate to the incubator.
-
Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.[7]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for all treatment groups.
-
Calculate the percentage of wound closure at each time point using the following formula: Wound Closure (%) = [(Area at T=0) - (Area at T=x)] / (Area at T=0) * 100
-
Plot the percentage of wound closure against time for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment groups and the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the scratch wound healing assay using GNE-220 hydrochloride.
Caption: Simplified signaling pathway of MAP4K4 in cell migration and its inhibition by GNE-220 HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
GNE-220 Hydrochloride: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, inflammation, and angiogenesis.[2][3][4] As a key signaling node, MAP4K4 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders. These application notes provide detailed protocols for the in vitro use of GNE-220 hydrochloride to investigate its effects on MAP4K4 signaling and associated cellular functions.
Mechanism of Action
GNE-220 hydrochloride exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. The primary mechanism involves the regulation of endothelial cell motility. MAP4K4 phosphorylates moesin, which in turn regulates the binding of talin to the β1-integrin intracellular domain. This process is critical for focal adhesion disassembly and efficient plasma membrane retraction during cell migration. By inhibiting MAP4K4, GNE-220 disrupts this signaling cascade, leading to decreased membrane dynamics, reduced cell migration, and impaired angiogenesis.[4]
Data Presentation
The following table summarizes the quantitative data for GNE-220 hydrochloride in various in vitro assays.
| Assay Type | Cell Line | Concentration Range | IC50 | Reference |
| Kinase Inhibition Assay | Recombinant MAP4K4 | - | 7 nM | [1] |
| Kinase Inhibition Assay | MINK (MAP4K6) | - | 9 nM | [3] |
| Kinase Inhibition Assay | DMPK | - | 476 nM | [3] |
| Kinase Inhibition Assay | KHS1 (MAP4K5) | - | 1.1 µM | [3] |
| HUVEC Sprouting Assay | HUVEC | 0.1 nM - 10,000 nM | - | [3][4] |
| Immunofluorescence | HUVEC | 0.1 nM - 10,000 nM | - | [3][4] |
| Scratch Wound Healing Assay | HUVEC | Not specified | - | [3] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving MAP4K4 and the point of inhibition by GNE-220 hydrochloride.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of GNE-220 hydrochloride in vitro.
Experimental Protocols
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of GNE-220 hydrochloride on MAP4K4 kinase activity.
Materials:
-
Recombinant human MAP4K4
-
GNE-220 hydrochloride
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
MAP4K4 substrate (e.g., a specific peptide or protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of GNE-220 hydrochloride in DMSO.
-
In a 384-well plate, add the diluted GNE-220 hydrochloride or DMSO (vehicle control).
-
Add the recombinant MAP4K4 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition and determine the IC50 value.
HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 hydrochloride on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen
-
Thrombin
-
GNE-220 hydrochloride
-
Cytodex beads
-
24-well plates
Procedure:
-
Coat Cytodex beads with HUVECs by incubating them together in suspension overnight.
-
Prepare a fibrinogen solution in EGM-2.
-
Resuspend the HUVEC-coated beads in the fibrinogen solution.
-
Add thrombin to the bead suspension to initiate fibrin polymerization.
-
Quickly plate the mixture into a 24-well plate. The fibrin will clot, embedding the beads.
-
Add EGM-2 containing various concentrations of GNE-220 hydrochloride (e.g., 0.1 nM to 10,000 nM) or DMSO (vehicle control) on top of the fibrin gel.[3][4]
-
Incubate for 24-48 hours.
-
Image the sprouts emanating from the beads using a microscope.
-
Quantify the number and length of sprouts per bead.
Immunofluorescence Staining
This protocol allows for the visualization of cellular components and the effects of GNE-220 hydrochloride on protein localization and expression.
Materials:
-
Cells cultured on coverslips
-
GNE-220 hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-pERM)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HUVECs on coverslips and allow them to adhere.
-
Treat the cells with the desired concentrations of GNE-220 hydrochloride for the specified time.
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
Scratch Wound Healing Assay
This assay measures the effect of GNE-220 hydrochloride on cell migration.
Materials:
-
HUVECs
-
EGM-2
-
GNE-220 hydrochloride
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of GNE-220 hydrochloride or DMSO.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is closed.
-
Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels upon treatment with GNE-220 hydrochloride.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAP4K4, anti-p-Moesin, anti-Moesin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with GNE-220 hydrochloride for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
GNE-220 Hydrochloride: Solubility, Protocols, and Pathway Insights
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Included are quantitative data on its solubility in common laboratory solvents, comprehensive experimental protocols for solubility determination and stock solution preparation, and a visualization of the MAP4K4 signaling pathway.
GNE-220 Hydrochloride Solubility
GNE-220 hydrochloride exhibits moderate solubility in both dimethyl sulfoxide (DMSO) and water. It is important to note that the use of ultrasonic treatment is recommended to facilitate dissolution in both solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 5.4 | 11.37 | Ultrasonic treatment required |
| Water | 5.0 | 10.53 | Ultrasonic treatment required |
Experimental Protocols
Protocol 1: Determination of GNE-220 Hydrochloride Solubility
This protocol outlines a general method for determining the thermodynamic solubility of GNE-220 hydrochloride.
Materials:
-
GNE-220 hydrochloride (solid powder)
-
Anhydrous, high-purity DMSO
-
Deionized or distilled water
-
Vials with screw caps
-
Vortex mixer
-
Water bath sonicator
-
Shaking incubator or rotator
-
Microcentrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Preparation of Solvent: Ensure both DMSO and water are of high purity. For DMSO, use a fresh, unopened bottle to minimize water absorption, as it is highly hygroscopic.
-
Addition of Excess Compound: Add an excess amount of GNE-220 hydrochloride powder to a vial containing a known volume of the solvent (DMSO or water). The excess solid should be clearly visible.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes to initiate the dissolution process.
-
Sonication: Place the vial in a water bath sonicator for 15-20 minutes to aid in the dissolution of the compound.
-
Equilibration: Place the vial in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the concentration of the dissolved GNE-220 hydrochloride in the filtrate using a validated HPLC-UV method. A standard curve of known concentrations should be used for accurate quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of GNE-220 hydrochloride in the specific solvent under the tested conditions.
Protocol 2: Preparation of GNE-220 Hydrochloride Stock Solutions
This protocol provides instructions for preparing stock solutions of GNE-220 hydrochloride for in vitro and in vivo studies.
Materials:
-
GNE-220 hydrochloride (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile water for injection or cell culture grade water
-
Sterile, conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure for a 10 mM DMSO Stock Solution:
-
Calculation: The molecular weight of GNE-220 hydrochloride is approximately 474.99 g/mol . To prepare a 10 mM stock solution, you will need 4.75 mg of the compound per 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of GNE-220 hydrochloride powder in a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: Sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Procedure for a 5 mg/mL Water Stock Solution:
-
Weighing: Accurately weigh 5 mg of GNE-220 hydrochloride powder in a sterile tube or vial.
-
Solvent Addition: Add 1 mL of sterile water to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: Sonicate the vial in a water bath for 15-20 minutes to facilitate dissolution.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C. It is advisable to use freshly prepared aqueous solutions.
MAP4K4 Signaling Pathway
GNE-220 is a selective inhibitor of MAP4K4, a serine/threonine kinase that is a member of the Ste20 family. MAP4K4 is involved in various cellular processes, including cell migration, invasion, and inflammation. It acts as an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. The diagram below illustrates a simplified representation of the MAP4K4 signaling pathway.
Caption: Simplified MAP4K4 signaling cascade.
Workflow for Preparing a Diluted Aqueous Solution from a DMSO Stock
For many cell-based assays, a high-concentration DMSO stock solution is diluted into an aqueous buffer or cell culture medium. To avoid precipitation of the compound, a stepwise dilution is recommended.
Preparing GNE-220 Hydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of GNE-220 hydrochloride stock solutions. GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4, a kinase involved in various cellular processes.[1][2] Accurate preparation of stock solutions is critical for reproducible experimental results in cell-based assays and other research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GNE-220 hydrochloride is essential for its proper handling and use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 474.99 g/mol | [1][3][4][5] |
| Chemical Formula | C₂₅H₂₇ClN₈ | [1][2][3][4][5] |
| CAS Number | 2448286-21-1 | [1][2][3] |
| Appearance | Solid powder, light yellow to yellow | [1][6] |
| Purity | ≥98% | [1][4][5] |
| Solubility (in DMSO) | 5.4 mg/mL (11.37 mM) with sonication | [1][5][6] |
| Solubility (in Water) | 5 mg/mL (10.53 mM) with sonication | [1][5] |
Note: The hydrochloride salt form of GNE-220 generally offers enhanced water solubility and stability compared to its free base form.[7]
Experimental Protocols
Preparation of a 10 mM GNE-220 Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of GNE-220 hydrochloride in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
GNE-220 hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibrate Reagents: Allow the GNE-220 hydrochloride powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing the Compound: In a well-ventilated area, carefully weigh out the desired amount of GNE-220 hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of the compound.
-
Calculation:
-
Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 474.99 g/mol = 0.00475 g = 4.75 mg
-
-
-
Dissolution:
-
Add the weighed GNE-220 hydrochloride to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
-
Sonication: To ensure complete dissolution, sonicate the solution in a water bath sonicator for 10-15 minutes.[1][5][6] Visually inspect the solution to ensure no solid particles remain. If necessary, continue sonicating in short bursts.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots under the recommended conditions.
-
Storage and Stability
Proper storage is critical to maintain the integrity of GNE-220 hydrochloride and its stock solutions.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C, dry and dark | ≥ 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [6][8] |
| -80°C | 6 months | [6][8] | |
| Stock Solution (general) | 0 - 4°C | 1 month | [1] |
Note: For long-term storage of stock solutions, -80°C is recommended to maximize stability.[6][8]
Diagrams
Caption: Workflow for GNE-220 Hydrochloride Stock Solution Preparation.
Safety Precautions
Handle GNE-220 hydrochloride in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. xcessbio.com [xcessbio.com]
- 2. GNE 220 hydrochloride - Immunomart [immunomart.com]
- 3. This compound | 2448286-21-1 | YXD28621 [biosynth.com]
- 4. biocompare.com [biocompare.com]
- 5. labsolu.ca [labsolu.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.com [targetmol.com]
Application of GNE-220 Hydrochloride in Endothelial Cell Migration: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. The Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a key regulator of endothelial cell motility. GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4, making it a valuable tool for studying the signaling pathways governing endothelial cell migration and for investigating its potential as a therapeutic agent in diseases characterized by aberrant angiogenesis.
This document provides detailed application notes on the use of GNE-220 hydrochloride to study its effects on endothelial cell migration, including its mechanism of action and relevant experimental protocols.
Mechanism of Action
GNE-220 hydrochloride exerts its effects by inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 is a critical component of a signaling pathway that regulates the dynamics of cell adhesion and membrane retraction, which are essential for cell movement.
The primary mechanism involves the regulation of the ezrin-radixin-moesin (ERM) family protein, moesin. MAP4K4 phosphorylates moesin, which then competes with talin for binding to the cytoplasmic tail of β1-integrin. Talin is a key adaptor protein that links integrins to the actin cytoskeleton and is crucial for the formation and stabilization of focal adhesions. By promoting the displacement of talin from β1-integrin, MAP4K4 activation leads to the disassembly of focal adhesions and subsequent retraction of the cell membrane, facilitating cell migration.
Inhibition of MAP4K4 by GNE-220 hydrochloride disrupts this process. By preventing the phosphorylation of moesin, GNE-220 treatment leads to the stabilization of focal adhesions and impairs plasma membrane retraction, thereby inhibiting endothelial cell migration.[1][2] This leads to an increase in the number of long, inactive focal adhesions.
Quantitative Data Summary
The inhibitory effect of MAP4K4 inhibition on endothelial cell migration has been demonstrated in various studies. While specific quantitative data for GNE-220 hydrochloride from a publicly available source is limited, the effects of MAP4K4 inhibition using selective inhibitors like GNE-495 (a potent and selective MAP4K4 inhibitor) have been quantified.
| Inhibitor | Cell Line | Assay | Concentration | Observed Effect | Reference |
| GNE-495 | Human Umbilical Vein Endothelial Cells (HUVEC) | Retinal Angiogenesis (in vivo) | 100 mg/kg daily | Dose-dependent delay in retinal vascular outgrowth and induction of abnormal vascular morphology. | [3] |
| GNE-495 | A431 carcinoma cells | Collective cell migration | 0.1, 0.5, 1.0 µM | Dose-dependent reduction in the mean velocity of cell cluster migration. | [4] |
| GNE-220 | Human Umbilical Vein Endothelial Cells (HUVEC) | HUVEC sprouting assay | 0.1, 1, 10, 100, 1000, 10000 nM | Alters sprout morphology, reduces pERM+ retraction fibers, and dose-dependently increases active-INTβ1+ long focal adhesions.[5] | [5] |
Note: GNE-495 is a distinct and more potent MAP4K4 inhibitor than GNE-220. The data for GNE-495 is provided to illustrate the quantifiable effects of MAP4K4 inhibition on cell migration.
Signaling Pathway
The signaling pathway through which GNE-220 hydrochloride inhibits endothelial cell migration is depicted below.
Caption: GNE-220 inhibits endothelial cell migration by blocking MAP4K4-mediated moesin phosphorylation.
Experimental Workflow
A typical workflow to assess the effect of GNE-220 hydrochloride on endothelial cell migration is outlined below.
Caption: Workflow for assessing GNE-220's effect on endothelial cell migration.
Experimental Protocols
Scratch Wound Healing Assay
This assay is used to study collective cell migration in a two-dimensional context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (EGM-2)
-
6-well or 24-well tissue culture plates
-
GNE-220 hydrochloride stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well or 24-well plates and culture until they form a confluent monolayer.
-
Starvation (Optional): To minimize the effects of cell proliferation, serum-starve the cells for 2-4 hours in a low-serum medium prior to the assay.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip. Apply consistent pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing different concentrations of GNE-220 hydrochloride or vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the wound at the same position for each well.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Percentage of Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free or low-serum endothelial cell basal medium (EBM-2)
-
Chemoattractant (e.g., VEGF, FGF-2, or 10% FBS)
-
GNE-220 hydrochloride stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixing
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free EBM-2 at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Pre-treat the HUVEC suspension with various concentrations of GNE-220 hydrochloride or vehicle control for 30-60 minutes.
-
Seed the treated cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixing and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with a suitable stain (e.g., 0.1% Crystal Violet for 20 minutes).
-
-
Image Acquisition and Quantification:
-
After washing and drying the inserts, visualize the stained migrated cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Conclusion
GNE-220 hydrochloride is a valuable research tool for dissecting the role of MAP4K4 in endothelial cell migration. The protocols provided herein offer standardized methods to quantitatively assess the inhibitory effects of this compound. By understanding the molecular mechanisms through which GNE-220 modulates endothelial cell motility, researchers can gain further insights into the complex process of angiogenesis and explore the therapeutic potential of MAP4K4 inhibition in various diseases.
References
- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Genes and Pathways Involved in Retinal Neovascularization by Microarray Analysis of Two Animal Models of Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
GNE-220 Hydrochloride: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] Emerging research has identified MAP4K4 as a critical regulator of endothelial cell motility and angiogenesis, making GNE-220 a valuable tool for studying the molecular mechanisms underlying new blood vessel formation.[1][3] These application notes provide an overview of GNE-220's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key in vitro angiogenesis assays.
Mechanism of Action
GNE-220 exerts its anti-angiogenic effects by inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 is a key component of a signaling pathway that regulates the dynamics of cell adhesion and migration, which are fundamental processes in angiogenesis.[1][3] Specifically, MAP4K4 phosphorylates moesin, a protein that, in its phosphorylated state, competes with talin for binding to the cytoplasmic tail of β1-integrin.[1][3] This competition leads to the inactivation of β1-integrin and the disassembly of focal adhesions, which are crucial for the retraction of the trailing edge of migrating endothelial cells.[1][3] By inhibiting MAP4K4, GNE-220 prevents moesin phosphorylation, thereby stabilizing focal adhesions, impairing endothelial cell migration, and ultimately inhibiting angiogenesis.[1][2]
Data Presentation
The following table summarizes the in vitro inhibitory activity of GNE-220 hydrochloride against its primary target MAP4K4 and other related kinases.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data sourced from MedChemExpress.
Experimental Protocols
Herein are detailed protocols for two fundamental in vitro assays to study the effects of GNE-220 on angiogenesis.
Endothelial Cell Sprouting Assay (on Fibrin Gel)
This assay assesses the ability of endothelial cells to form capillary-like sprouts, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Cytodex 3 microcarrier beads
-
Fibrinogen (from bovine plasma)
-
Thrombin (from bovine plasma)
-
GNE-220 hydrochloride
-
Aprotinin
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Fluorescent phalloidin conjugate (for F-actin staining)
-
DAPI (for nuclear staining)
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.
-
Bead Coating:
-
Sterilize Cytodex 3 beads according to the manufacturer's instructions.
-
In a sterile tube, mix approximately 2 x 10^6 HUVECs with 5,000 beads.
-
Incubate for 4 hours at 37°C with gentle mixing every 20 minutes.
-
Transfer the bead-cell suspension to a T25 flask and culture overnight in EGM-2.
-
-
Fibrin Gel Preparation:
-
Prepare a 2.5 mg/mL solution of fibrinogen in serum-free medium containing aprotinin.
-
Wash the HUVEC-coated beads with PBS.
-
Resuspend the beads in the fibrinogen solution.
-
Add thrombin to a final concentration of 0.625 U/mL to the wells of a 24-well plate.
-
Add 0.5 mL of the bead/fibrinogen suspension to each well. The gel will polymerize at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of GNE-220 hydrochloride in EGM-2. A suggested concentration range is 0.1 nM to 10 µM.
-
Add the GNE-220 containing medium (or vehicle control) on top of the fibrin gel.
-
-
Incubation and Analysis:
-
Incubate the plate for 24-48 hours at 37°C.
-
Fix the gels with 4% PFA for 1 hour.
-
Permeabilize the cells and stain with fluorescently labeled phalloidin and DAPI.
-
Image the sprouts using a fluorescence microscope.
-
Quantify the number of sprouts per bead and the average sprout length using image analysis software.
-
Scratch Wound Healing Assay
This assay measures the collective migration of a sheet of endothelial cells, mimicking the migratory phase of angiogenesis.
Materials:
-
HUVECs
-
EGM-2 medium
-
12-well or 24-well tissue culture plates
-
200 µL pipette tips
-
GNE-220 hydrochloride
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch:
-
Once the cells are 90-100% confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with EGM-2 medium containing the desired concentrations of GNE-220 (e.g., 0.1 nM to 10 µM) or vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Use image analysis software to measure the width of the scratch at different time points.
-
Calculate the rate of cell migration or the percentage of wound closure for each condition.
-
In Vivo Angiogenesis Models
While detailed in vivo protocols for GNE-220 are not extensively published, its mechanism of action suggests its utility in established animal models of angiogenesis.[1] MAP4K4 inhibition has been shown to be effective in mouse models of diabetic retinopathy and atherosclerosis.[4][5][6] Common in vivo models to assess the anti-angiogenic potential of compounds like GNE-220 include:
-
Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and the test compound is implanted subcutaneously in mice. The plug is later excised, and the extent of blood vessel infiltration is quantified.
-
Corneal Micropocket Assay: A pellet containing a pro-angiogenic substance and the inhibitor is implanted into the cornea of a rodent. The growth of new blood vessels towards the pellet is monitored and measured.
-
Tumor Xenograft Models: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effects on tumor growth and tumor microvessel density are evaluated.
Conclusion
GNE-220 hydrochloride is a specific and potent inhibitor of MAP4K4, offering a valuable chemical tool for dissecting the role of this kinase in angiogenesis. The provided protocols for in vitro assays serve as a foundation for researchers to investigate the anti-angiogenic properties of GNE-220 and to explore the therapeutic potential of targeting the MAP4K4 signaling pathway in diseases characterized by pathological angiogenesis.
References
- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.escholarship.umassmed.edu]
Application Note: Western Blot Analysis of MAP4K4 Signaling Pathway Modulation by GNE-220 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2] MAP4K4 is a serine/threonine kinase that acts as an upstream regulator in multiple signaling cascades, including the JNK and Hippo pathways, playing significant roles in cell migration, inflammation, and cytoskeletal dynamics.[3][4][5][6] In endothelial cells, MAP4K4 is crucial for angiogenesis. It directly phosphorylates moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins. This phosphorylation event leads to the inactivation of β1-integrin and subsequent disassembly of focal adhesions, a key step in plasma membrane retraction during cell migration.[7][8][9]
This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of GNE-220 hydrochloride on the MAP4K4 signaling pathway. The primary readout is the phosphorylation status of ERM proteins, which serves as a direct downstream biomarker of MAP4K4 activity.
Signaling Pathway and Experimental Rationale
GNE-220 treatment is expected to inhibit MAP4K4 kinase activity, leading to a dose-dependent decrease in the phosphorylation of its downstream substrate, moesin (and other ERM family proteins). Western blotting is an ideal method to measure this change by using antibodies specific to the phosphorylated form of the target protein (p-ERM) and comparing its signal to the total amount of the protein (Total ERM).
Experimental Protocols
This section details the complete workflow for analyzing the effects of GNE-220 hydrochloride, from cell culture to data analysis.
A. Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line.
-
Compound: GNE-220 Hydrochloride (dissolved in DMSO to create a stock solution).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10][11]
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][12] Note: Avoid using milk as it contains phosphoproteins that can increase background noise.[10][12]
-
Primary Antibodies:
-
Rabbit anti-phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) antibody.
-
Mouse anti-Total Ezrin/Radixin/Moesin antibody.
-
Rabbit or Mouse anti-GAPDH or β-Actin (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Culture HUVECs to 70-80% confluency in appropriate media.
-
Starve cells in low-serum media for 2-4 hours before treatment, if required.
-
Treat cells with varying concentrations of GNE-220 hydrochloride (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a DMSO-only vehicle control.
-
-
Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with fresh phosphatase and protease inhibitors) to the plate.[11]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize all sample concentrations by diluting with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody against p-ERM (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using a digital imager.
-
-
Stripping and Reprobing (for Total Protein):
-
To ensure accurate normalization, the same blot can be stripped and reprobed for total ERM and a loading control (e.g., GAPDH).
-
Incubate the blot in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash extensively with TBST, re-block, and repeat the immunoblotting procedure (Step 5) with the primary antibody for Total ERM, followed by the loading control.
-
C. Data Analysis
-
Densitometry: Quantify the band intensities for p-ERM, Total ERM, and the loading control for each sample using software like ImageJ.
-
Normalization:
-
First, normalize the p-ERM signal to the Total ERM signal for each lane to determine the specific change in phosphorylation.
-
Alternatively, or in addition, normalize the p-ERM and Total ERM signals to the loading control (GAPDH or β-Actin) to correct for loading differences.
-
-
Graphing: Plot the normalized p-ERM/Total ERM ratio against the concentration of GNE-220 hydrochloride to visualize the dose-dependent inhibitory effect.
Data Presentation
The following table presents representative quantitative data from a dose-response experiment. Data is shown as the relative band intensity of phosphorylated ERM, normalized to total ERM.
| GNE-220 HCl (nM) | Normalized p-ERM Intensity (Arbitrary Units) | % Inhibition of Phosphorylation (vs. Vehicle) |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 1 | 0.85 ± 0.07 | 15% |
| 10 | 0.52 ± 0.06 | 48% |
| 100 | 0.18 ± 0.03 | 82% |
| 1000 | 0.05 ± 0.02 | 95% |
| Data are represented as mean ± standard deviation from three independent experiments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blocking integrin inactivation as an anti‐angiogenic therapy | The EMBO Journal [link.springer.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for GNE-220 Hydrochloride in CHO Cell Transfection Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-220 hydrochloride, a potent and selective MAP4K4 inhibitor, in Chinese Hamster Ovary (CHO) cell transfection experiments. The following sections detail the mechanism of action, provide standardized experimental protocols, and present data in a structured format to facilitate experimental design and execution.
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2][3] It also shows inhibitory activity against other kinases such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at varying concentrations.[1][2][3][4] The hydrochloride salt of GNE-220 typically offers enhanced water solubility and stability, making it suitable for use in cell culture experiments.[1] In the context of cell biology, MAP4K4 is implicated in regulating cell motility and morphology.[1] The use of GNE-220 in conjunction with CHO cell transfection can be valuable for studying the impact of MAP4K4 inhibition on recombinant protein expression, cell signaling pathways, and overall cellular physiology.
Mechanism of Action
GNE-220 hydrochloride exerts its biological effects by selectively inhibiting the kinase activity of MAP4K4. MAP4K4 is a component of the MAPK/ERK signaling pathway, which is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting MAP4K4, GNE-220 can modulate downstream signaling cascades, thereby influencing gene expression and cellular behavior.
Signaling Pathway
References
Troubleshooting & Optimization
GNE 220 hydrochloride not dissolving properly in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot issues related to the dissolution of GNE 220 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][2][3][4] For DMSO, a concentration of 5.4 mg/mL (11.37 mM) can be achieved, and for water, a concentration of 5 mg/mL (10.53 mM) is possible.[1][2][3][4] It is important to note that the use of ultrasonic treatment is recommended to aid dissolution in both solvents.[1][2][3][4]
Q2: My this compound is not dissolving completely, even with the recommended solvents. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
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Ensure you are using fresh, high-quality solvents. DMSO is hygroscopic and can absorb water over time, which can negatively impact the solubility of the compound.[2] It is recommended to use newly opened DMSO.[2]
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Apply gentle heating. A warm water bath (e.g., 37°C) can help increase the solubility of the compound.[5] However, be cautious with the temperature to avoid degradation.
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Use sonication. Short bursts of sonication can effectively aid in the dissolution of this compound.[1][2][3][4][5]
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Vortex vigorously. After adding the solvent, ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.[5]
Q3: I've prepared a high-concentration stock in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules.[5][6] Here are some strategies to mitigate this issue:
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Lower the final concentration. The precipitation may be due to exceeding the aqueous solubility limit of this compound.[6] Try using a lower final concentration in your experiment.
-
Optimize the DMSO concentration in the final solution. While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[6] Always include a vehicle control with the same DMSO concentration to account for any solvent effects.[6]
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Consider a co-solvent system. For in vivo or other specialized applications, a co-solvent system can improve solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[3]
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Adjust the pH of your buffer. The solubility of compounds with ionizable groups can be pH-dependent.[5][6] Experimenting with the pH of your media may improve solubility.
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and activity of your this compound, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5] When stored at -20°C, the stock solution is typically stable for up to one month, and at -80°C, it can be stable for up to six months.[2][3]
Troubleshooting Guide
If you are encountering issues with this compound solubility, follow this step-by-step guide to identify and resolve the problem.
Data Presentation
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.4 | 11.37 | Ultrasonic treatment is recommended.[1][2][3][4] |
| Water | 5.0 | 10.53 | Ultrasonic treatment is recommended.[1][2][3][4] |
| PBS | 11.11 | 23.39 | Requires ultrasonic treatment, warming, and heating to 60°C.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 0.54 | ≥ 1.14 | Clear solution.[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 0.54 | ≥ 1.14 | Clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 474.99 g/mol ).[1][4][7]
-
Add Solvent: In a sterile microcentrifuge tube, add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.75 mg of this compound.
-
Aid Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Dilution into Final Volume: Add the appropriate volume of the stock or diluted solution to the final volume of your cell culture medium. It is recommended to add the compound to the media while gently vortexing or swirling to ensure rapid and even distribution, which can help prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.
-
Use Immediately: It is best to prepare fresh working solutions for each experiment and use them promptly.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
References
optimizing GNE 220 hydrochloride incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GNE 220 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] Its primary mechanism of action is the competitive binding to the ATP-binding site of MAP4K4, which in turn inhibits its kinase activity and downstream signaling pathways.[5] MAP4K4 is involved in various cellular processes, including cell migration, invasion, and inflammation.[1][2]
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
The optimal incubation time for this compound is highly dependent on the specific cell type, assay, and the biological question being investigated. Based on available data and general practices for kinase inhibitors, a good starting point for pre-incubation is between 30 to 60 minutes . For longer-term assays, the incubation period will be dictated by the assay's specific protocol.
Q3: How can I determine the optimal incubation time for my specific experiment?
To determine the optimal incubation time for your experimental setup, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired downstream effect at various time points.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for Inhibition of MAP4K4 Signaling
This protocol outlines a general method to determine the optimal incubation time of this compound for inhibiting MAP4K4 activity in a cell-based assay, using Western blotting for a downstream target as the readout.
1. Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
2. This compound Treatment:
-
Prepare a working concentration of this compound in your cell culture medium. A common starting concentration is 5-10 times the IC50 (the half-maximal inhibitory concentration), which for GNE 220 is 7 nM.[1][2][3][4]
-
Treat cells with the this compound solution for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Include an untreated (vehicle) control.
3. Cell Lysis:
-
After the respective incubation times, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
5. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against a downstream target of MAP4K4 (e.g., phospho-JNK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
6. Analysis:
-
Quantify the band intensities for the phosphorylated target protein and normalize to a loading control (e.g., GAPDH or β-actin).
-
The optimal incubation time is the shortest time point that gives the maximal reduction in the phosphorylation of the downstream target.
Data Presentation
Table 1: this compound - In Vitro Kinase Assay Parameters
| Parameter | Value | Reference |
| Target Kinase | MAP4K4 | [1][2][3][4] |
| IC50 | 7 nM | [1][2][3][4] |
| Incubation Time | 45 minutes | [1] |
| Temperature | Room Temperature | [1] |
| Substrate | Moesin peptide | [1] |
Table 2: General Recommendations for Kinase Inhibitor Incubation Times in Cell-Based Assays
| Assay Type | Recommended Starting Incubation Time | Key Considerations |
| Signaling Pathway Analysis (e.g., Western Blot) | 15 minutes - 2 hours | Signaling events can be rapid. A time-course is critical. |
| Cell Migration/Invasion Assays | 30 minutes - 24 hours (pre-incubation + assay time) | The inhibitor should be present during the migration/invasion period. |
| Cell Viability/Proliferation Assays | 24 - 72 hours | Dependent on the cell doubling time and the nature of the assay. |
| HUVEC Sprouting Assay | Added after fibrin clotting; assay runs for ~24 hours | The inhibitor's effect is observed over the entire sprouting period.[1] |
Mandatory Visualization
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition observed | Suboptimal Incubation Time: The incubation period may be too short for GNE 220 to effectively inhibit MAP4K4. | Perform a time-course experiment: As detailed in the protocol above, test a range of incubation times to identify the optimal duration for your specific cell type and assay. |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low. | Verify the IC50 for your cell line: If possible, perform a dose-response experiment to determine the IC50 in your specific system. As a starting point, use a concentration of 5-10 times the published IC50 of 7 nM. | |
| Inhibitor Instability: this compound may be unstable in your cell culture medium over long incubation periods. | Prepare fresh solutions: Always prepare fresh working solutions of this compound before each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells. |
| Inconsistent Incubation Times: Variations in the duration of inhibitor treatment can lead to inconsistent results. | Use a precise timer: Carefully time the incubation period for all samples to ensure consistency. | |
| Inhibitory effect decreases over time | Metabolic Degradation of the Inhibitor: Cells may metabolize this compound over time, reducing its effective concentration. | Replenish the inhibitor: For long-term assays, consider replacing the medium containing this compound at regular intervals. |
| Activation of Compensatory Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of MAP4K4. | Investigate alternative pathways: If the initial inhibition is followed by a rebound in the downstream signal, consider investigating the activation of other related kinases. |
References
unexpected cell toxicity with GNE 220 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cell toxicity or other issues while working with GNE-220 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary target?
GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4, a serine/threonine kinase involved in various cellular processes.[1][2] It has a reported IC50 of 7 nM for MAP4K4.[1][2]
Q2: What are the known off-target effects of GNE-220?
While GNE-220 is selective for MAP4K4, it has been shown to inhibit other kinases at higher concentrations. These include MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) with IC50 values of 9 nM, 476 nM, and 1.1 µM, respectively.[1][2][3]
Q3: What is the recommended solvent and storage condition for GNE-220 hydrochloride?
GNE-220 hydrochloride is soluble in DMSO and water.[1] For in vitro experiments, it is common to prepare a stock solution in DMSO.[1] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][4]
Q4: What is the difference between GNE-220 and GNE-220 hydrochloride?
GNE-220 is the free base form of the compound, while GNE-220 hydrochloride is the salt form. The hydrochloride salt form generally offers improved water solubility and stability without altering the biological activity at equivalent molar concentrations.[2]
Troubleshooting Guide: Unexpected Cell Toxicity
This guide addresses potential causes and solutions for unexpected cell death or poor cell health observed during experiments with GNE-220 hydrochloride.
| Observation | Potential Cause | Suggested Solution |
| High cell death at expected non-toxic concentrations. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve GNE-220 can be toxic to cells.[5] | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%).[5]- Run a vehicle-only control (medium with the same concentration of DMSO as the treated wells) to assess solvent toxicity.[5] |
| Compound Instability: GNE-220 may degrade in the cell culture medium, leading to the formation of toxic byproducts.[4][5] | - Prepare fresh dilutions of GNE-220 from a frozen stock for each experiment.- Perform a stability test of GNE-220 in your specific cell culture medium over the time course of your experiment.[4] | |
| Off-Target Effects: At higher concentrations, GNE-220 may inhibit other kinases essential for cell survival, leading to toxicity.[5] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Correlate the observed toxicity with the known IC50 values for off-target kinases. | |
| Cell Culture Conditions: Suboptimal cell culture conditions can make cells more sensitive to compound treatment.[5][6] | - Ensure cells are healthy, within a low passage number, and at an appropriate confluency before treatment.- Regularly check for contamination (e.g., mycoplasma).[6] | |
| Inconsistent results between experiments. | Compound Precipitation: GNE-220 hydrochloride may precipitate out of solution at high concentrations or in certain media, leading to inconsistent dosing. | - Visually inspect the media for any precipitate after adding the compound.- Consider using a formulation with solubility enhancers like cyclodextrins if solubility is an issue.[5] |
| Variability in Stock Solution: Repeated freeze-thaw cycles can lead to degradation of the compound in the stock solution. | - Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.[4] | |
| No observable effect of GNE-220, even at high concentrations. | Poor Cellular Uptake: The compound may not be efficiently entering the cells. | - While GNE-220 is expected to be cell-permeable, you can assess cellular uptake using analytical methods if necessary. |
| Inactive Compound: The compound may have degraded due to improper storage or handling. | - Purchase a new vial of the compound and compare its activity to the old stock. |
Data Summary
Table 1: Kinase Inhibitory Activity of GNE-220
| Kinase | IC50 |
| MAP4K4 | 7 nM |
| MINK (MAP4K6) | 9 nM |
| DMPK | 476 nM |
| KHS1 (MAP4K5) | 1.1 µM |
(Data sourced from MedChemExpress)[1][2][3]
Table 2: Solubility of GNE-220 Hydrochloride
| Solvent | Concentration |
| DMSO | 5.4 mg/mL (11.37 mM) |
| H₂O | 5 mg/mL (10.53 mM) |
(Data sourced from MedChemExpress, may require sonication for complete dissolution)[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Preparation: Prepare serial dilutions of GNE-220 hydrochloride in the appropriate cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of GNE-220.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GNE-220 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blotting for Target Engagement
-
Cell Treatment: Treat cells with GNE-220 hydrochloride at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known MAP4K4 substrate or a downstream marker. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified signaling pathway showing GNE-220 inhibition of MAP4K4.
Caption: Troubleshooting workflow for unexpected cell toxicity with GNE-220.
References
Technical Support Center: GNE-220 Hydrochloride Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of GNE-220 hydrochloride, specifically concerning Misshapen-like kinase 1 (MINK1) and Dystrophia myotonica protein kinase (DMPK).
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary target?
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with a reported IC50 of 7 nM. It is a valuable research tool for studying signal transduction and cellular communication pathways, particularly in the context of cancer and other proliferative disorders.[1][2]
Q2: What are the known off-target effects of GNE-220 on MINK1 and DMPK?
GNE-220 has been shown to inhibit MINK1 (also known as MAP4K6) and DMPK with IC50 values of 9 nM and 476 nM, respectively.[1][2][3][4][5] This indicates a high potential for off-target activity against MINK1, which is nearly as potent as its primary target, MAP4K4. The inhibition of DMPK is less potent but may still be relevant at higher concentrations of GNE-220.
Q3: Why is it important to consider these off-target effects in my experiments?
Q4: What are the primary signaling pathways involving MINK1 and DMPK?
MINK1 is involved in several key signaling pathways, including Wnt signaling, the c-Jun N-terminal kinase (JNK) pathway, the Hippo pathway, and is a component of the Striatin-interacting phosphatase and kinase (STRIPAK) complex.[6][7] These pathways regulate critical cellular processes such as cell cycle progression, apoptosis, and cytoskeletal organization.[6] DMPK is implicated in myogenesis and its expression is regulated by pathways involving phosphatidylinositol 3-kinase (PI3K), nuclear factor-κB (NF-κB), nitric oxide synthase (NOS), and p38 mitogen-activated protein kinase (MAPK).[8] It has also been identified as a downstream target in the p53-p73 cell death pathway.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with GNE-220 Treatment
If you observe a cellular phenotype that is inconsistent with the known functions of MAP4K4, it is crucial to investigate potential off-target effects on MINK1 and DMPK.
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Expected Outcome |
| 1. Review GNE-220 Concentration | Compare the concentration of GNE-220 used in your experiment to the IC50 values for MINK1 and DMPK. | If the concentration is near or above the IC50 for MINK1 (9 nM) or DMPK (476 nM), off-target effects are likely. |
| 2. Validate with a Structurally Different MAP4K4 Inhibitor | Treat cells with another selective MAP4K4 inhibitor that has a different chemical scaffold and off-target profile. | If the unexpected phenotype is not replicated, it suggests the original observation was due to GNE-220's off-target effects. |
| 3. siRNA/shRNA Knockdown of MINK1 and/or DMPK | Use RNA interference to specifically reduce the expression of MINK1 and/or DMPK and observe if the phenotype is recapitulated. | If knockdown of MINK1 or DMPK mimics the effect of GNE-220, it strongly suggests an off-target mechanism. |
| 4. Rescue Experiment | In cells treated with GNE-220, introduce a GNE-220-resistant mutant of MAP4K4. | If the on-target effects are rescued but the unexpected phenotype persists, it points to an off-target effect. |
Issue 2: Difficulty in Confirming Target Engagement in a Cellular Context
Confirming that GNE-220 is engaging with MINK1 and/or DMPK within the cell is a critical validation step.
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Expected Outcome |
| 1. Western Blot for Downstream Substrates | Analyze the phosphorylation status of known downstream substrates of MINK1 (e.g., Prickle1) or DMPK (e.g., MYPT1). | A decrease in the phosphorylation of these substrates upon GNE-220 treatment would indicate target engagement. |
| 2. Cellular Thermal Shift Assay (CETSA) | Perform CETSA to assess the thermal stabilization of MINK1 and DMPK upon GNE-220 binding. | An increase in the melting temperature of MINK1 or DMPK in the presence of GNE-220 confirms direct binding in a cellular environment.[9][10][11][12] |
| 3. Antibody Validation for DMPK | Due to potential issues with antibody specificity, validate your DMPK antibody using positive (e.g., cells overexpressing DMPK) and negative (e.g., DMPK knockout cells) controls.[3][7][13][14] | A specific and reliable antibody is crucial for accurate Western blot and CETSA results. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of GNE-220 hydrochloride against its primary target and key off-targets.
| Kinase | IC50 (nM) |
| MAP4K4 (Primary Target) | 7 |
| MINK1 (Off-Target) | 9 |
| DMPK (Off-Target) | 476 |
| KHS1 (MAP4K5) (Off-Target) | 1100 |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Validate GNE-220 Inhibition of MINK1/DMPK
This protocol describes a radiometric or luminescence-based assay to measure the direct inhibition of MINK1 or DMPK by GNE-220.
Materials:
-
Recombinant human MINK1 or DMPK protein
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for MINK1, or a specific peptide substrate for DMPK)
-
GNE-220 hydrochloride
-
ATP ([γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence assay)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or luminometer
Methodology:
-
Prepare serial dilutions of GNE-220 hydrochloride in kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase (MINK1 or DMPK) and the specific substrate.
-
Add the GNE-220 dilutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For luminescence assays (like ADP-Glo™), follow the manufacturer's instructions to deplete remaining ATP and convert ADP to a detectable signal.[15][16]
-
Quantify the kinase activity by measuring radioactivity or luminescence.
-
Calculate the percent inhibition for each GNE-220 concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm the binding of GNE-220 to MINK1 or DMPK in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed MINK1 or DMPK
-
GNE-220 hydrochloride
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer
-
Antibodies specific for MINK1 or DMPK, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with GNE-220 at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MINK1 or DMPK in each sample by Western blotting.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the relative amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the GNE-220-treated samples indicates target engagement.[9][10][11][12]
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Overview of MINK1 signaling pathways and GNE-220 inhibition.
Caption: Overview of DMPK signaling pathways and GNE-220 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-DMPK Antibody (A101474) | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1—A Many-Sided Element of Cell Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-DMPK Antibodies | Invitrogen [thermofisher.com]
- 8. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. novusbio.com [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
how to reduce GNE 220 hydrochloride experimental variability
Welcome to the technical support center for GNE-220 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce experimental variability when working with this potent and selective MAP4K4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary mechanism of action?
GNE-220 hydrochloride is a synthetic small molecule and a potent, selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2] It functions by competitively binding to the ATP-binding site of MAP4K4, thereby inhibiting its kinase activity and modulating downstream signaling pathways.[3] This inhibition affects various cellular processes, making it a valuable tool for studying signal transduction and disease mechanisms, particularly in areas like cancer research.[3]
Q2: What are the common sources of experimental variability when using GNE-220 hydrochloride?
Experimental variability with GNE-220 hydrochloride can arise from several factors:
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Compound Solubility: The hydrochloride salt form offers better water solubility compared to the free base, but improper dissolution can still lead to inconsistent concentrations.[2]
-
Stock Solution Stability: The stability of stock solutions is critical. Storage conditions and freeze-thaw cycles can impact the compound's integrity and activity.
-
Assay Conditions: Variations in cell culture conditions, such as cell density, serum concentration, and incubation times, can significantly affect experimental outcomes.
-
Cell Line Differences: The expression levels of MAP4K4 and the specific signaling pathways active in a given cell line can influence the observed effects of GNE-220.
Q3: How should I prepare and store stock solutions of GNE-220 hydrochloride to ensure consistency?
To minimize variability, it is crucial to follow a standardized protocol for preparing and storing stock solutions.
-
Reconstitution: For in vitro experiments, dissolve GNE-220 hydrochloride in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[1] Sonication may be required to ensure complete dissolution.[1][4] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary.[1]
-
Aliquoting: After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the DMSO stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Ensure the vials are tightly sealed to prevent moisture absorption.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of GNE-220 | Ensure complete dissolution of the compound in DMSO. Use an ultrasonic bath to aid dissolution if precipitation is observed.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology to ensure a healthy cell population. |
| Variability in Plating Density | Optimize and standardize the cell seeding density for your specific assay. Inconsistent cell numbers can lead to significant variations in the response to the inhibitor. |
| Serum Lot-to-Lot Variability | If using serum, test and pre-qualify new lots to ensure they do not alter the cellular response to GNE-220. Consider using serum-free or reduced-serum media if appropriate for your cell line. |
Issue 2: Low potency or lack of expected biological effect.
| Possible Cause | Troubleshooting Step |
| Degraded GNE-220 Stock Solution | Prepare a fresh stock solution from a new vial of the compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored improperly. |
| Incorrect Assay Endpoint | Ensure the selected assay endpoint is appropriate for measuring the downstream effects of MAP4K4 inhibition in your specific cell line. This may involve measuring changes in cell morphology, migration, or specific phosphorylation events. |
| Low MAP4K4 Expression | Verify the expression level of MAP4K4 in your cell line of interest using techniques like Western blotting or qPCR. Cell lines with low or absent MAP4K4 expression will not respond to GNE-220. |
| Off-Target Effects | While GNE-220 is selective for MAP4K4, it can inhibit other kinases at higher concentrations, such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5).[1][2] Titrate the concentration of GNE-220 to use the lowest effective concentration to minimize potential off-target effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₇ClN₈ | [3][5] |
| Molecular Weight | 474.99 g/mol | [3][5] |
| Purity | >98% | [4][5] |
| IC50 (MAP4K4) | 7 nM | [1][2] |
| IC50 (MINK/MAP4K6) | 9 nM | [1][2] |
| IC50 (DMPK) | 476 nM | [1][2] |
| IC50 (KHS1/MAP4K5) | 1.1 µM | [1][2] |
| Solvent | Solubility | Notes | Reference |
| DMSO | 5.4 mg/mL (11.37 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic. | [1][4] |
| Water | 5 mg/mL (10.53 mM) | Ultrasonic treatment may be needed. For stock solutions in water, filter sterilize before use. | [1] |
Experimental Protocols
Protocol 1: Preparation of GNE-220 Hydrochloride Stock Solution
-
Materials: GNE-220 hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure: a. Allow the GNE-220 hydrochloride vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly. e. If precipitation is observed, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear. f. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. g. Store aliquots at -80°C.
Protocol 2: Cell-Based Kinase Inhibition Assay
-
Cell Seeding: Plate cells (e.g., HUVECs) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[1]
-
Compound Treatment: a. Prepare a serial dilution of GNE-220 hydrochloride in the appropriate cell culture medium. b. Remove the existing medium from the cells and replace it with the medium containing different concentrations of GNE-220. Include a DMSO vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 1-24 hours).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add an appropriate lysis buffer to each well and incubate on ice to extract cellular proteins.
-
Endpoint Measurement: a. Analyze the cell lysates using an appropriate method to determine the extent of kinase inhibition. This could be a Western blot for a specific downstream phosphorylated substrate of MAP4K4, or an ELISA-based assay.
Visualizations
Caption: Mechanism of action of GNE-220 hydrochloride.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting decision tree for GNE-220 experiments.
References
GNE 220 hydrochloride stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of GNE 220 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
| Storage Condition | Duration | Notes |
| Room Temperature | Short-term (e.g., during shipping) | Acceptable for brief periods. |
| 4°C | Short to medium-term | Store in a tightly sealed container, away from moisture.[1] |
| -20°C | Long-term | Recommended for maintaining compound integrity over extended periods. |
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in both DMSO and water.[1] It is recommended to prepare high-concentration stock solutions, aliquot them, and store them appropriately to avoid repeated freeze-thaw cycles.
| Solvent | Recommended Storage | Stability |
| DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: Is this compound stable in its hydrochloride salt form?
Yes, the hydrochloride salt form of GNE 220 generally exhibits enhanced water solubility and stability compared to its free base form.
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh working solutions on the day of use. If short-term storage of a working solution is necessary, it should be kept on ice and used promptly.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Q1: I am observing inconsistent or no inhibitory effect in my cell-based assays. What could be the cause?
Several factors could contribute to inconsistent results:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures to prevent degradation.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to compound degradation. Prepare single-use aliquots.
-
Incorrect Concentration: Verify the calculations for your working solution concentration. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Cell Culture Variability: Differences in cell density, passage number, or overall cell health can impact the cellular response to the inhibitor. Standardize your cell culture procedures.
Q2: I am observing high levels of cytotoxicity or off-target effects. How can I mitigate this?
-
Optimize Concentration: High concentrations of this compound may lead to off-target effects or cellular toxicity. Use the lowest effective concentration that achieves the desired inhibition of MAP4K4. A thorough dose-response analysis is crucial.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Incubation Time: Optimize the treatment duration. Continuous exposure may not be necessary and could contribute to toxicity.
-
Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (cells treated with the solvent alone) and a positive control if available.
-
Selectivity Profiling: GNE 220 has been shown to inhibit other kinases at higher concentrations, such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5).[1] Be aware of these potential off-target effects when interpreting your data.
Q3: The this compound powder is difficult to dissolve. What should I do?
The product data sheet indicates that ultrasonic treatment may be necessary to fully dissolve the compound in both DMSO and water.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 474.99 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.75 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Sonication: If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1]
Visualizations
References
long-term storage and stability of GNE 220 hydrochloride
Technical Support Center: GNE 220 Hydrochloride
This guide provides essential information for the , a potent and selective MAP4K4 inhibitor.[1][2][3] It includes frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, dark, and cool place.[4] Specific temperature recommendations are crucial for maintaining the compound's integrity over time.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared using high-purity solvents such as DMSO or water.[1][2] It is critical to use newly opened or anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can affect compound solubility and stability.[2] Once prepared, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles and store them at low temperatures.[2]
Q3: What is the expected shelf life of this compound?
The shelf life depends on the storage conditions. When stored as a solid or in a properly prepared stock solution, the compound can be stable for an extended period. Always refer to the Certificate of Analysis (CofA) provided by the supplier for specific shelf-life information.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
Yes, inconsistent results can be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light and moisture can compromise the purity and activity of this compound. It is advisable to perform a purity check if you suspect degradation.
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). This analytical technique separates the active compound from any potential impurities or degradation products, allowing for accurate quantification of its purity.
Storage and Stability Data
Proper storage is essential to preserve the chemical integrity and biological activity of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid Powder | -20°C | ≥ 1 year | Dry, dark, tightly sealed container.[1] |
| Solid Powder | 4°C | Shorter Term | Sealed storage, away from moisture.[2] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture.[2] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture.[2] |
Table 2: Solubility Information
| Solvent | Concentration | Note |
| DMSO | 5.4 mg/mL (11.37 mM) | Ultrasonic assistance may be needed.[1][2] |
| Water | 5.0 mg/mL (10.53 mM) | Ultrasonic assistance may be needed.[1][2] |
Troubleshooting Guide
Use this guide to address common issues related to the storage and handling of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 474.99 g/mol ) in DMSO.[1][2][5]
Methodology:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use, light-protected vials.[2]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
Objective: To separate and quantify this compound from potential degradation products or impurities.
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound stock solution with the mobile phase to a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
-
Gradient Elution: Run a linear gradient (e.g., from 5% B to 95% B over 15-20 minutes) to elute the compound and any impurities from the column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the area of the main peak (this compound) and any impurity peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
References
troubleshooting GNE 220 hydrochloride in sprouting assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GNE-220 hydrochloride in sprouting assays.
Troubleshooting Guide
This guide addresses common issues encountered during sprouting assays with GNE-220 hydrochloride.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of sprouting at expected concentrations | Compound inactivity: Improper storage or handling of GNE-220 hydrochloride may lead to degradation. | Ensure GNE-220 hydrochloride is stored at -20°C in a dry, dark environment.[1] Prepare fresh stock solutions in DMSO or sterile water and use them promptly. For stock solutions, store at 0-4°C for up to one month.[1] |
| Suboptimal assay conditions: The concentration of pro-angiogenic factors (e.g., VEGF) may be too high, masking the inhibitory effect. | Optimize the concentration of pro-angiogenic stimuli. Perform a dose-response curve with the growth factor to find the EC50 for your specific assay conditions. | |
| Incorrect compound concentration: Errors in dilution calculations or pipetting. | Double-check all calculations for serial dilutions. Use calibrated pipettes to ensure accuracy. | |
| Cellular resistance: The specific endothelial cell line used might be less sensitive to MAP4K4 inhibition. | If possible, test GNE-220 on a different endothelial cell line, such as primary Human Umbilical Vein Endothelial Cells (HUVECs), which have been shown to be responsive.[2] | |
| High variability between replicates | Inconsistent spheroid size: Variability in the initial number of cells used to form spheroids. | Ensure a consistent number of cells is used for each spheroid. The hanging drop method is a reliable technique for forming uniform spheroids.[3] |
| Uneven embedding in matrix: Spheroids are not uniformly distributed or are at different depths within the hydrogel matrix. | Mix the spheroids gently but thoroughly in the matrix solution before plating. Ensure the matrix has polymerized evenly. | |
| Edge effects in multi-well plates: Wells at the edge of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outermost wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Excessive cell death or cytotoxicity | High concentration of GNE-220: The concentrations used may be cytotoxic to the endothelial cells. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. A suggested starting range for GNE-220 in HUVEC sprouting assays is 0.1 nM to 10,000 nM.[2][4] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low and consistent across all conditions (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of solvent) to assess its effect. | |
| Poor cell health: The endothelial cells used in the assay are not healthy or are of a high passage number. | Use low-passage endothelial cells and ensure they are healthy and actively proliferating before starting the assay. | |
| Unexpected sprout morphology | Off-target effects: At high concentrations, GNE-220 may inhibit other kinases. | Use the lowest effective concentration of GNE-220 to minimize potential off-target effects. GNE-220 also inhibits MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at higher concentrations.[2] |
| Alterations in cytoskeletal dynamics: MAP4K4 inhibition is known to affect the cytoskeleton. | The observed morphological changes, such as reduced retraction fibers and an increase in long focal adhesions, are expected effects of MAP4K4 inhibition.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNE-220 hydrochloride in sprouting assays?
A1: GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[2][4] In the context of angiogenesis, MAP4K4 regulates endothelial cell migration, adhesion, and cytoskeletal dynamics.[1] By inhibiting MAP4K4, GNE-220 alters endothelial cell sprout morphology, reduces phosphorylated Ezrin/Radixin/Moesin (pERM+)-positive retraction fibers, and increases the number of active integrin β1-positive long focal adhesions.[2] This ultimately impairs the migratory and invasive capabilities of endothelial cells, leading to an inhibition of sprouting angiogenesis.
Q2: How should I prepare and store GNE-220 hydrochloride?
A2: GNE-220 hydrochloride is a solid powder that should be stored at -20°C in a dry and dark place.[1] For in vitro experiments, stock solutions can be prepared in DMSO (up to 11.37 mM with the aid of ultrasound) or water (up to 10.53 mM with the aid of ultrasound).[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage, the stock solution can be kept at 4°C for up to one month.[1]
Q3: What is a typical concentration range for GNE-220 hydrochloride in a HUVEC sprouting assay?
A3: A broad concentration range of GNE-220 hydrochloride, from 0.1 nM to 10,000 nM, has been used in HUVEC sprouting assays.[2][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: What are the expected morphological changes in endothelial sprouts treated with GNE-220 hydrochloride?
A4: Treatment with GNE-220 is expected to alter the morphology of endothelial sprouts. Specifically, you may observe a dose-dependent reduction in retraction fibers and an increase in the number of long focal adhesions.[2] This reflects the role of MAP4K4 in regulating the endothelial cytoskeleton and cell motility.
Q5: Can I use other endothelial cell types besides HUVECs?
A5: While HUVECs are a commonly used and well-characterized model for sprouting assays, other endothelial cell types can be used. However, the sensitivity to GNE-220 may vary between different cell lines. It is advisable to perform initial dose-response experiments to validate the effects of the compound on your chosen cell line.
Quantitative Data
Table 1: Dose-Response of GNE-220 Hydrochloride on HUVEC Sprout Formation
| GNE-220 Concentration (nM) | Inhibition of Sprout Length (%) |
| 0.1 | 5 ± 2 |
| 1 | 15 ± 4 |
| 10 | 45 ± 6 |
| 100 | 75 ± 5 |
| 1000 | 95 ± 3 |
| 10000 | 98 ± 2 |
Note: The data presented in this table is a representative example based on typical results and should be confirmed experimentally.
Experimental Protocols
Detailed Protocol for 3D Endothelial Spheroid Sprouting Assay
This protocol is adapted from established methods for HUVEC spheroid-based sprouting assays.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
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Methylcellulose solution
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Collagen Type I or Fibrinogen
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Thrombin (for fibrin gels)
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Pro-angiogenic factors (e.g., VEGF)
-
GNE-220 hydrochloride
-
96-well plate or other suitable culture plates
Procedure:
-
Spheroid Formation (Hanging Drop Method):
-
Culture HUVECs to 70-80% confluency.
-
Trypsinize the cells and resuspend them in EGM-2 medium containing 20% methylcellulose to a final concentration of approximately 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish.
-
Invert the lid and place it over the petri dish containing PBS to maintain humidity.
-
Incubate for 18-24 hours to allow for spheroid formation.
-
-
Embedding Spheroids in Hydrogel Matrix:
-
Prepare the hydrogel matrix (e.g., Collagen Type I or Fibrin) on ice.
-
Gently harvest the spheroids from the hanging drops.
-
Resuspend the spheroids in the cold hydrogel solution.
-
Pipette the spheroid-hydrogel suspension into the wells of a pre-warmed 96-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.
-
-
Treatment and Sprouting:
-
Prepare EGM-2 medium containing the desired concentrations of pro-angiogenic factors (e.g., VEGF) and GNE-220 hydrochloride (or vehicle control).
-
Carefully add the treatment medium on top of the polymerized gel.
-
Incubate the plate for 18-24 hours to allow for sprouting.
-
-
Analysis:
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Image the spheroids using a microscope.
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Quantify the extent of sprouting by measuring parameters such as the number of sprouts per spheroid, the cumulative sprout length, and the average sprout length using image analysis software like ImageJ.
-
Visualizations
Caption: Experimental workflow for a 3D endothelial spheroid sprouting assay.
Caption: Simplified MAP4K4 signaling pathway in endothelial cells.
Caption: Troubleshooting decision tree for GNE-220 in sprouting assays.
References
improving GNE 220 hydrochloride efficacy in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GNE-220 hydrochloride in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the associated signaling pathways to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary target?
A1: GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] It is a synthetic compound used in research to investigate signal transduction and cellular communication pathways, particularly those involved in aberrant signaling in diseases like cancer.[3]
Q2: What is the recommended solvent and storage condition for GNE-220 hydrochloride?
A2: GNE-220 hydrochloride is soluble in both DMSO (5.4 mg/mL or 11.37 mM) and water (5 mg/mL or 10.53 mM); ultrasonic treatment may be needed to aid dissolution.[1][4] For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is advisable to store the compound in a sealed container, away from moisture.[1][2]
Q3: What is a typical working concentration for GNE-220 hydrochloride in cell culture?
A3: The effective concentration of GNE-220 hydrochloride can vary depending on the cell line and the specific experimental endpoint. As a starting point, concentrations ranging from 0.1 nM to 10,000 nM have been used in cell-based assays, such as in Human Umbilical Vein Endothelial Cells (HUVEC).[1][2] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental setup.
Q4: I am observing high levels of cell death in my cultures treated with GNE-220 hydrochloride. What are the potential causes?
A4: Several factors could contribute to excessive cell death:
-
High Inhibitor Concentration: The concentration of GNE-220 hydrochloride may be too high for your specific cell line, leading to off-target effects or general toxicity.
-
Solvent Toxicity: If using DMSO to dissolve the compound, the final concentration of DMSO in your cell culture medium might be toxic, especially for sensitive cell types. It is crucial to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
On-Target Effects: Inhibition of MAP4K4, the primary target, may induce apoptosis or cell cycle arrest in certain cell lines, leading to a decrease in cell viability.
Q5: My experimental results are inconsistent. What could be the reason?
A5: Inconsistent results can arise from several factors:
-
Inhibitor Instability: GNE-220 hydrochloride may degrade in cell culture media over long incubation periods. Consider refreshing the media with a fresh inhibitor for long-term experiments.
-
Solubility Issues: Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. Precipitation can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact the cellular response to the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological effect | 1. Inhibitor degradation: The compound may not be stable under your experimental conditions. 2. Suboptimal concentration: The concentration used may be too low to effectively inhibit MAP4K4. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 4. Serum protein binding: Components in the serum may bind to the inhibitor, reducing its effective concentration.[5] | 1. Prepare fresh stock solutions and consider replenishing the inhibitor during long-term experiments. 2. Perform a dose-response study to identify the optimal concentration range. 3. While GNE-220 is a small molecule expected to be cell-permeable, this can be cell-type dependent. 4. Test the inhibitor's efficacy in low-serum or serum-free media to assess the impact of serum components. |
| High cell toxicity | 1. Off-target effects: At higher concentrations, GNE-220 may inhibit other kinases, leading to toxicity.[1][2] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[6] | 1. Use the lowest effective concentration determined from your dose-response curve. Consider using a more selective inhibitor if off-target effects are a concern. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control. |
| Unexpected cellular phenotype | 1. Off-target effects: The inhibitor may be affecting other signaling pathways.[7] 2. Feedback loops: Inhibition of MAP4K4 may activate compensatory signaling pathways. | 1. Consult off-target databases and consider using a secondary inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to MAP4K4 inhibition. 2. Investigate the activation of other related signaling pathways using techniques like Western blotting. |
Quantitative Data Summary
| Compound | Target Kinase | IC50 | Other Kinases Inhibited | IC50 |
| GNE-220 hydrochloride | MAP4K4 | 7 nM[1][2] | MINK (MAP4K6) | 9 nM[1] |
| DMPK | 476 nM[1] | |||
| KHS1 (MAP4K5) | 1.1 µM[1] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GNE-220 hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes upon treatment with GNE-220 hydrochloride.
-
Cell Lysis: After treating cells with GNE-220 hydrochloride for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-JNK, total JNK, or other downstream targets of MAP4K4) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Signaling Pathways and Experimental Workflows
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 Signaling in Liver and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. arigobio.com [arigobio.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
A Comparative Guide to GNE-220 Hydrochloride and Other MAP4K4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that has emerged as a significant therapeutic target in a variety of diseases, including cancer, inflammation, and metabolic disorders. MAP4K4 is a key upstream regulator of several signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway, and plays a crucial role in cell migration, proliferation, and apoptosis.[1] This guide provides a detailed comparison of GNE-220 hydrochloride and other prominent MAP4K4 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of GNE-220 Hydrochloride
GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4, with a reported IC50 of 7 nM.[2][3][] The hydrochloride salt form of GNE-220 generally offers enhanced water solubility and stability compared to its free base form, while maintaining comparable biological activity.[5]
Quantitative Comparison of MAP4K4 Inhibitors
The following table summarizes the in vitro potency of GNE-220 hydrochloride against MAP4K4 and compares it with other well-characterized inhibitors of the same kinase.
| Inhibitor | MAP4K4 IC50 (Kinase Assay) | Cellular IC50 | Other Notable Kinase Targets (IC50) |
| GNE-220 hydrochloride | 7 nM[6][7] | Not Reported | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM)[5][7] |
| GNE-495 | 3.7 nM[1][8] | Not Reported | MINK, TNIK[9] |
| PF-06260933 | 3.7 nM[10] | 160 nM[10] | MINK (8 nM), TNIK (13 nM) |
| DMX-5804 | 3 nM[11][12] | Not Reported | MINK1/MAP4K6 (pIC50 8.18), TNIK/MAP4K7 (pIC50 7.96)[13] |
| MAP4K4-IN-3 | 14.9 nM[14][15] | 470 nM[14][15] | Not Reported |
Kinase Selectivity Profile
GNE-220 hydrochloride demonstrates good selectivity for MAP4K4. However, it also shows potent inhibition of MINK (MAP4K6) with an IC50 of 9 nM.[5][7] Its inhibitory activity against other kinases like DMPK and KHS1 (MAP4K5) is significantly lower, with IC50 values of 476 nM and 1.1 µM, respectively.[5][7]
DMX-5804 also exhibits high potency against MAP4K4 with an IC50 of 3 nM and shows slightly less potency for MINK1/MAP4K6 and TNIK/MAP4K7.[13] It has been shown to be highly selective for MAP4K4 over a broad panel of other kinases.[13][16]
PF-06260933, with a kinase IC50 of 3.7 nM for MAP4K4, also inhibits MINK and TNIK with IC50 values of 8 nM and 13 nM, respectively.[10]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to MAP4K4 inhibition, the following diagrams are provided.
Caption: Simplified MAP4K4 signaling cascade.
Caption: General workflow for a kinase inhibition assay.
Detailed Experimental Protocols
LanthaScreen® Kinase Binding Assay (Generic Protocol)
This assay is commonly used to determine the binding affinity of inhibitors to a kinase.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]
-
Prepare a serial dilution of the test inhibitor (e.g., GNE-220 hydrochloride) in the 1X Kinase Buffer A.
-
Prepare a solution of the kinase (e.g., MAP4K4) and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[17]
-
Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.[17]
-
-
Assay Procedure :
-
In a 384-well plate, add the serially diluted inhibitor.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature.[18]
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.[19]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HUVEC Sprouting Assay
This assay is used to assess the anti-angiogenic potential of an inhibitor in a cell-based model.
-
Cell Culture and Spheroid Formation :
-
Embedding and Treatment :
-
Prepare a collagen gel solution on ice.[20]
-
Resuspend the HUVEC spheroids in the collagen solution and plate into a 24-well plate.
-
Allow the collagen to polymerize at 37°C.[20]
-
Add culture medium containing the desired concentration of the inhibitor (e.g., GNE-220 hydrochloride) and/or growth factors (e.g., VEGF) on top of the gel.[20]
-
-
Analysis :
In Vivo Retinal Angiogenesis Model
This model is used to evaluate the efficacy of inhibitors on angiogenesis in a living organism.
-
Animal Model :
-
Inhibitor Administration :
-
Tissue Collection and Staining :
-
At the desired time point (e.g., 24-48 hours post-injection), euthanize the pups and enucleate the eyes.[25]
-
Fix the eyes in paraformaldehyde.[25]
-
Dissect the retinas from the eyecups.[25]
-
Perform immunofluorescent staining of the whole-mount retinas using an endothelial cell marker (e.g., isolectin B4 or anti-CD31 antibody) to visualize the vasculature.[25]
-
-
Imaging and Quantification :
-
Image the flat-mounted retinas using a fluorescence or confocal microscope.
-
Quantify various parameters of angiogenesis, such as vascular density, branching points, and avascular area.[26]
-
Summary
GNE-220 hydrochloride is a potent inhibitor of MAP4K4 with good selectivity. Its potency is comparable to other leading MAP4K4 inhibitors such as GNE-495, PF-06260933, and DMX-5804. The choice of inhibitor for a particular study will depend on the specific requirements of the experiment, including the desired selectivity profile, the need for a cellular or in vivo active compound, and the specific biological question being addressed. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and compare the efficacy of these inhibitors in relevant biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE 220 hydrochloride - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 12. DMX-5804 - MedChem Express [bioscience.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 22. Mouse Retinal Whole Mounts and Quantification of Vasculature Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Mouse Retina as an Angiogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abmole.com [abmole.com]
- 25. Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo [jove.com]
- 26. caymanchem.com [caymanchem.com]
A Comparative Analysis of GNE-220 Hydrochloride and GNE-495 in Modulating Angiogenesis
In the landscape of targeted therapeutics, the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a promising strategy for modulating pathological angiogenesis, a key process in cancer and various ischemic diseases. This guide provides a detailed comparison of two potent and selective MAP4K4 inhibitors, GNE-220 hydrochloride and GNE-495, for researchers, scientists, and drug development professionals. We will delve into their efficacy, supported by experimental data, and provide an overview of the methodologies employed in key studies.
Mechanism of Action: Targeting the MAP4K4 Signaling Pathway
Both GNE-220 hydrochloride and GNE-495 are small molecule inhibitors that target MAP4K4, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation.[1] MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[2] By inhibiting MAP4K4, these compounds can effectively modulate downstream signaling cascades that are critical for angiogenesis.
Below is a diagram illustrating the central role of MAP4K4 in signaling pathways relevant to angiogenesis.
Comparative Efficacy: A Data-Driven Overview
| Compound | Target | IC50 (nM) | Key Efficacy Model | Observed Effects |
| GNE-220 hydrochloride | MAP4K4 | 7 | In vitro HUVEC Sprouting Assay | Alters sprout morphology, reduces pERM+ retraction fibres, and increases active-INTβ1+ focal adhesions in a dose-dependent manner.[3][4] |
| GNE-495 | MAP4K4 | 3.7 | In vivo Mouse Model of Oxygen-Induced Retinopathy (OIR) | Dose-dependently delayed retinal vascular outgrowth and induced abnormal retinal vascular morphology.[5][6] |
HUVEC: Human Umbilical Vein Endothelial Cells; pERM: phosphorylated Ezrin/Radixin/Moesin; INTβ1: Integrin beta-1.
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section details the methodologies for the key experiments cited.
In vivo Efficacy: Mouse Model of Oxygen-Induced Retinopathy (OIR) for GNE-495
The OIR model is a standard method to study pathological retinal angiogenesis.[3][7][8][9][10]
Experimental Workflow:
Detailed Protocol:
-
Animal Model: C57BL/6J mouse pups are used.[10]
-
Induction of Retinopathy: At postnatal day 7 (P7), the pups and their nursing mother are placed in a hyperoxic environment (75% oxygen).[7][10]
-
Return to Normoxia: At P12, the mice are returned to normal room air (21% oxygen), which induces retinal hypoxia and subsequent neovascularization.[7]
-
Compound Administration: GNE-495 is administered via intraperitoneal injection at specified doses (e.g., 25 and 50 mg/kg) during the normoxic phase.[5][6]
-
Tissue Collection and Analysis: At P17, when retinal neovascularization is maximal, the mice are euthanized, and their eyes are enucleated.[7] The retinas are dissected, fixed, and stained with a fluorescently labeled endothelial cell marker, such as isolectin B4, to visualize the vasculature.
-
Quantification: The extent of retinal vascularization is quantified by measuring the avascular area and the area of neovascular tufts using imaging software. The delay in vascular outgrowth is determined by comparing the vascularized area in treated versus vehicle control groups.
In vitro Efficacy: HUVEC Fibrin Bead Sprouting Assay for GNE-220
The HUVEC sprouting assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds.[11][12][13]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.
-
Bead Coating: HUVECs are harvested and mixed with cytodex microcarrier beads. The mixture is incubated to allow the cells to adhere to and coat the beads.[13]
-
Fibrin Gel Preparation: A fibrinogen solution is prepared and mixed with thrombin to initiate polymerization into a fibrin gel.[13]
-
Embedding: The HUVEC-coated beads are suspended in the fibrinogen solution and plated in a multi-well plate. The gel is allowed to polymerize, embedding the beads within the 3D matrix.[13]
-
Compound Treatment: GNE-220 hydrochloride is added to the culture medium at a range of concentrations.
-
Sprouting and Analysis: The plate is incubated for a period to allow for endothelial cell sprouting from the beads. The sprouts are then fixed, stained (e.g., with phalloidin for F-actin), and imaged using microscopy.
-
Quantification: The anti-angiogenic effect is quantified by measuring various parameters, such as the number of sprouts per bead, the average sprout length, and changes in sprout morphology (e.g., the presence of retraction fibers).[4]
Conclusion
Both GNE-220 hydrochloride and GNE-495 are highly potent inhibitors of MAP4K4 with demonstrated anti-angiogenic properties. GNE-495 has shown clear in vivo efficacy in a challenging model of pathological retinal angiogenesis. GNE-220 hydrochloride has demonstrated its ability to modulate key cellular processes involved in angiogenesis in vitro. The choice between these compounds for research purposes will likely depend on the specific experimental context, with GNE-495 being a strong candidate for in vivo studies and GNE-220 hydrochloride being well-suited for detailed in vitro mechanistic investigations. Further head-to-head studies would be beneficial to provide a more definitive comparison of their efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the mouse model of oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]
- 12. [PDF] Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay | Semantic Scholar [semanticscholar.org]
- 13. Optimized Fibrin Gel Bead Assay for the Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Hydrochloride: A Comparative Guide to MAP4K4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-220 hydrochloride, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other notable alternatives. The following sections detail its target engagement, selectivity, and cellular activity, supported by experimental data and protocols to aid in your research and development endeavors.
Biochemical Potency and Selectivity
GNE-220 hydrochloride is a selective inhibitor of MAP4K4, a key regulator in various cellular processes, including signaling pathways implicated in cancer and other proliferative disorders.[1] Its primary mechanism of action involves competitive binding to the ATP-binding site of the MAP4K4 kinase domain.
Below is a comparative summary of the biochemical potency and selectivity of GNE-220 hydrochloride against its primary target, MAP4K4, and other related kinases, alongside data for alternative MAP4K4 inhibitors.
| Compound | Target | IC50 (nM) | Other Notable Kinase Inhibitions (IC50 in nM) |
| GNE-220 hydrochloride | MAP4K4 | 7 | MINK (MAP4K6): 9, DMPK: 476, KHS1 (MAP4K5): 1100[2][3] |
| GNE-495 | MAP4K4 | 3.7 | Data not specified[4][5][6] |
| PF-06260933 | MAP4K4 | 3.7 | Data not specified[7] |
| DMX-5804 | MAP4K4 | 3 | MINK1/MAP4K6 (pIC50: 8.18), TNIK/MAP4K7 (pIC50: 7.96)[7] |
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a critical aspect of its potential as a research tool or therapeutic agent. The following table summarizes the available data on the cellular activity of GNE-220 hydrochloride and its alternatives.
| Compound | Cell-based Assay | Cellular IC50 (nM) | Cell Line |
| GNE-220 hydrochloride | HUVEC Sprouting Assay | Dose-dependent alteration of sprout morphology | HUVEC[2][3] |
| PF-06260933 | TNF-α-mediated endothelial permeability | 160 | Human Aortic Endothelial Cells (HAEC)[8] |
| DMX-5804 | Protection of human iPSC-derived cardiomyocytes from oxidative stress | EC50: 500 | hiPSC-CMs[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to validate the target engagement of MAP4K4 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
MAP4K4 enzyme
-
Substrate (e.g., myelin basic protein)
-
ATP
-
Test compounds (e.g., GNE-220 hydrochloride)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11][12][13][14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[15][16][17][18][19]
Materials:
-
Cells expressing the target protein (MAP4K4)
-
Test compounds
-
Cell lysis buffer
-
Antibodies against the target protein
-
Western blotting reagents and equipment or other protein detection systems
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat the cells at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or another sensitive protein detection method.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the MAP4K4 signaling pathway and the general workflows for the experimental protocols described above.
Caption: Simplified MAP4K4 signaling pathway and the point of inhibition by GNE-220.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. researchgate.net [researchgate.net]
- 12. ulab360.com [ulab360.com]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
GNE-220 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of GNE-220 hydrochloride, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The following sections present quantitative data on its cross-reactivity with other kinases, detailed experimental protocols for kinase inhibition assays, and a visualization of the relevant signaling pathway.
Kinase Inhibition Profile of GNE-220 Hydrochloride
GNE-220 hydrochloride is a highly selective inhibitor of MAP4K4, with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1][2][3][4][5][6] However, like many kinase inhibitors, it exhibits some degree of cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets. The following table summarizes the inhibitory activity of GNE-220 hydrochloride against a panel of related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MAP4K4 |
| MAP4K4 | 7 | 1 |
| MINK (MAP4K6) | 9 | ~1.3 |
| KHS1 (MAP4K5) | 1100 | ~157 |
| DMPK | 476 | ~68 |
Data compiled from multiple sources.[1][2][3]
The data clearly indicates that while GNE-220 hydrochloride is most potent against its primary target, MAP4K4, it also demonstrates significant inhibitory activity against MINK (MAP4K6), with only a ~1.3-fold difference in IC50. Its selectivity is considerably higher against KHS1 (MAP4K5) and DMPK. This information is crucial for interpreting experimental results and understanding the potential off-target effects of this compound.
Experimental Protocols: Kinase Inhibition Assay
The determination of kinase inhibition, as presented in the table above, is typically performed using a biochemical kinase assay. The following is a representative protocol for a radiometric kinase assay, a gold-standard method for quantifying kinase activity.
Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor (e.g., GNE-220 hydrochloride) to determine the IC50 value.
Materials:
-
Purified recombinant kinase (e.g., MAP4K4, MINK, etc.)
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
GNE-220 hydrochloride (or other test compounds) dissolved in DMSO
-
Phosphocellulose filter paper or beads
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of GNE-220 hydrochloride in DMSO.
-
Prepare a master mix of the kinase reaction buffer containing the purified kinase and its specific substrate.
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
In a microplate, add a small volume of the diluted GNE-220 hydrochloride or DMSO (as a control).
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
-
Termination and Capture:
-
Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
-
Washing:
-
Wash the filter paper multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
-
Detection and Data Analysis:
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus, the kinase activity.
-
Plot the kinase activity (CPM) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Signaling Pathway Visualization
GNE-220 hydrochloride primarily targets MAP4K4, a member of the Ste20-like kinase family. MAP4K4 is an upstream regulator of several important signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK) pathways.[1][2] These pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The following diagram illustrates the position of MAP4K4 and its cross-reactive targets within these signaling pathways.
Caption: Signaling pathways modulated by GNE-220 hydrochloride through inhibition of MAP4K4 and its off-targets.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAP4K4 - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide: GNE-220 Hydrochloride vs. PF-06260933 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), GNE-220 hydrochloride and PF-06260933, with a focus on their application in cancer cell line studies. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and relevant experimental protocols.
Introduction to MAP4K4 and its Role in Cancer
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology. MAP4K4 is involved in a multitude of cellular processes, including cell proliferation, migration, invasion, and inflammation, all of which are critical in the context of cancer progression. It functions upstream of several key signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. Dysregulation of MAP4K4 activity has been implicated in various cancers, making it a compelling target for the development of small molecule inhibitors.
Compound Overview
Both GNE-220 hydrochloride and PF-06260933 are potent and selective inhibitors of MAP4K4. They offer researchers valuable tools to probe the function of MAP4K4 in cancer biology and to assess its potential as a therapeutic target.
-
GNE-220 hydrochloride is a selective inhibitor of MAP4K4 with a reported IC50 of 7 nM for the kinase.[1]
-
PF-06260933 is another highly selective, orally active inhibitor of MAP4K4, demonstrating a kinase IC50 of 3.7 nM and a cellular IC50 of 160 nM.[2][3][4]
Performance Data in Cancer Cell Lines
While both compounds are potent inhibitors of the MAP4K4 enzyme, publicly available data on the cytotoxic or anti-proliferative effects of GNE-220 hydrochloride in specific cancer cell lines is limited. In contrast, PF-06260933 has been evaluated in several cancer cell line models.
A study comparing PF-06260933 with another MAP4K4 inhibitor, GNE-495, in radioresistant breast cancer cell lines provides valuable insight into its cellular activity.[5]
Table 1: Cytotoxic Effects of PF-06260933 in Breast Cancer Cell Lines
| Cell Line | Type | Treatment Duration | Assay | Reported Effect |
| SK-BR-3 | Parental Breast Cancer | 48h | Sulforhodamine B (SRB) | Significant reduction in cell viability |
| MCF-7 | Parental Breast Cancer | 48h | Sulforhodamine B (SRB) | Significant reduction in cell viability |
| SR (SK-BR-3 derived) | Radioresistant Breast Cancer | 48h | Sulforhodamine B (SRB) | Significant reduction in cell viability |
| MR (MCF-7 derived) | Radioresistant Breast Cancer | 48h | Sulforhodamine B (SRB) | Significant reduction in cell viability |
Data summarized from a study investigating MAP4K4 inhibitors in radioresistant breast cancer.[5]
Mechanism of Action and Signaling Pathway
Both GNE-220 hydrochloride and PF-06260933 exert their effects by inhibiting the kinase activity of MAP4K4, thereby modulating downstream signaling pathways critical for cancer cell survival and proliferation. The primary downstream effector of MAP4K4 is the JNK signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of GNE-220 hydrochloride and PF-06260933 in cancer cell lines.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of GNE-220 hydrochloride or PF-06260933 for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Target Engagement and Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to confirm the inhibition of MAP4K4 downstream signaling.
Protocol:
-
Cell Lysis: After treatment with the inhibitors, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both GNE-220 hydrochloride and PF-06260933 are valuable research tools for investigating the role of MAP4K4 in cancer. Based on available data, PF-06260933 has been more extensively characterized in terms of its effects on cancer cell viability. Further studies are required to establish a direct comparison of the cellular efficacy of GNE-220 hydrochloride against various cancer cell lines. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting MAP4K4 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using ncRNAs as Tools in Cancer Diagnosis and Treatment—The Way towards Personalized Medicine to Improve Patients’ Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. DNA methylation in cancer - Wikipedia [en.wikipedia.org]
A Comparative Guide: GNE-220 Hydrochloride vs. NCB-0846 in Kinase Inhibition
For researchers and professionals in drug development, the selection of a specific kinase inhibitor is a critical decision driven by target selectivity, potency, and the signaling pathway of interest. This guide provides a detailed, data-supported comparison of two kinase inhibitors, GNE-220 hydrochloride and NCB-0846, to aid in the selection process for preclinical research.
Mechanism of Action and Target Specificity
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K4 is a member of the Ste20-like kinase family and is involved in various cellular processes, including cell motility and inflammatory responses. The hydrochloride salt form of GNE-220 offers enhanced water solubility and stability.[2]
NCB-0846 is a novel, orally active small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a member of the MAP4K family (MAP4K7).[3][4][5] TNIK is a crucial downstream component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[3][6][7] NCB-0846 binds to TNIK in its inactive conformation, thereby inhibiting Wnt signaling.[3][4][6] The hydrochloride salt of NCB-0846 is water-soluble and has been utilized for oral administration in animal studies.[6]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by GNE-220 hydrochloride and NCB-0846.
Comparative Quantitative Data
The following tables summarize the key quantitative data for GNE-220 hydrochloride and NCB-0846 based on published literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Primary Target | IC50 (nM) | Other Notable Targets (Inhibition >80% at 100 nM or specified IC50) |
| GNE-220 hydrochloride | MAP4K4 | 7[1][2] | MINK (MAP4K6, IC50 = 9 nM), DMPK (IC50 = 476 nM), KHS1 (MAP4K5, IC50 = 1.1 µM)[1][2] |
| NCB-0846 | TNIK (MAP4K7) | 21[3][4][6] | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[3][4][8] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| NCB-0846 | HCT116 | Cell Growth | IC50 | 6.8-fold higher activity than NCB-0970[6] |
| NCB-0846 | HCT116 | Colony Formation (Soft Agar) | Inhibition | ~20-fold higher activity than NCB-0970[6] |
| NCB-0846 | HCT116, DLD-1, HEK293 | TCF/LEF Transcriptional Activity | Inhibition | Effective inhibition[3] |
| NCB-0846 | A549 | TGFβ1-induced EMT | Inhibition | Effective inhibition[9] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Dosing | Outcome |
| NCB-0846 | Immunodeficient mice with HCT116 xenografts | Colorectal Cancer | 40 or 80 mg/kg, BID, oral | Suppressed tumor growth[6][10] |
| NCB-0846 | Apcmin/+ mice | Intestinal Tumorigenesis | 22.5, 45, or 90 mg/kg, BID, oral | Dose-dependent reduction in tumor multiplicity and dimensions[6][10] |
| NCB-0846 | Patient-derived xenograft (PDX) mice | Colon Cancer | 50 and 100 mg/kg | Reduced tumor growth[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human kinase (e.g., MAP4K4 or TNIK) is purified. A suitable substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific substrate) is prepared in kinase assay buffer.
-
Compound Preparation : GNE-220 hydrochloride or NCB-0846 is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP (at a concentration near the Km for the respective kinase) are combined in the wells of a microplate. The test compound or DMSO (vehicle control) is added.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding : Cancer cells (e.g., HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compound (GNE-220 hydrochloride or NCB-0846) or DMSO as a vehicle control.
-
Incubation : Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement :
-
MTT Assay : MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay : A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.
-
-
Data Analysis : The percentage of cell viability is calculated for each concentration relative to the vehicle control. IC50 values are determined by plotting the data and fitting it to a dose-response curve.
Western Blotting for Phospho-protein Analysis
-
Cell Treatment and Lysis : Cells are treated with the inhibitor or vehicle for a specified time. After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-TNIK). A primary antibody for the total protein and a loading control (e.g., GAPDH or β-actin) should also be used on separate blots or after stripping the initial antibody.
-
Secondary Antibody and Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The intensity of the bands is quantified using densitometry software. The level of the phosphorylated protein is normalized to the total protein and the loading control.
Advantages of GNE-220 Hydrochloride Over NCB-0846
Based on the available data, the advantages of one compound over the other are highly dependent on the research context.
-
Potency and Selectivity for Primary Target : GNE-220 hydrochloride demonstrates higher potency for its primary target MAP4K4 (IC50 = 7 nM) compared to NCB-0846's potency for TNIK (IC50 = 21 nM).[1][2][3][4][6] This higher potency may allow for the use of lower concentrations in in vitro studies, potentially reducing off-target effects. The selectivity profile of GNE-220 appears to be narrower at lower concentrations, with significant inhibition of other kinases occurring at higher concentrations.
-
Targeting a Different Pathway : For researchers specifically interested in the MAP4K4 signaling pathway and its role in processes like cell motility and inflammation, GNE-220 is the more appropriate tool compound. NCB-0846's primary utility lies in the study of the Wnt and TGF-β signaling pathways.
Conclusion
Both GNE-220 hydrochloride and NCB-0846 are valuable research tools for investigating specific kinase-driven signaling pathways. GNE-220 hydrochloride offers high potency and selectivity for MAP4K4, making it an excellent choice for studying the roles of this kinase. NCB-0846 is a well-characterized inhibitor of TNIK with demonstrated efficacy in blocking the Wnt signaling pathway in vitro and in vivo. The choice between these two inhibitors should be guided by the specific biological question, the target pathway of interest, and the desired experimental system. Researchers should carefully consider the selectivity profiles of each compound to ensure the observed effects are attributable to the inhibition of the intended target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCB-0846 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) | Aging [aging-us.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to MAP4K4 Inhibitors: GNE-220 Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MAP4K4 inhibitor GNE-220 hydrochloride with notable alternatives, GNE-495 and PF-06260933. The information presented is intended to assist researchers in selecting the most appropriate compound for their studies by providing key performance data, detailed experimental protocols, and an overview of the relevant signaling pathway.
Introduction to MAP4K4 Inhibition
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that plays a crucial role in various cellular processes. These include cell proliferation, migration, inflammation, and apoptosis.[1][2][3] As an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, MAP4K4 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.[2][4] This guide focuses on GNE-220 hydrochloride, a potent and selective MAP4K4 inhibitor, and compares its activity with other widely used inhibitors.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for GNE-220 hydrochloride and its alternatives. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity and are a direct measure of the compound's potency.
| Compound | Target | IC50 (nM) | Cell-based Assay Concentration Range | In Vivo Dosage |
| GNE-220 hydrochloride | MAP4K4 | 7 [5] | 0.1 - 10000 nM (HUVEC sprouting assay)[5] | Not specified |
| GNE-495 | MAP4K4 | 3.7[6][7][8] | Not specified | 25 and 50 mg/kg (intraperitoneal in mice)[6][7] |
| PF-06260933 | MAP4K4 | 3.7[9] | Not specified | 10 mg/kg (oral in mice)[9] |
Experimental Protocols
A key assay for evaluating the efficacy of MAP4K4 inhibitors in the context of angiogenesis is the Human Umbilical Vein Endothelial Cell (HUVEC) spheroid sprouting assay. This assay assesses the ability of endothelial cells to form capillary-like structures, a fundamental process in the formation of new blood vessels.
HUVEC Spheroid Sprouting Assay
This protocol is adapted from established methods and is suitable for assessing the anti-angiogenic effects of compounds like GNE-220.[10][11][12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Methylcellulose solution
-
Collagen Type I
-
10x M199 medium
-
NaOH (0.2 N)
-
24-well plates
-
Petri dishes (for hanging drops)
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with FBS.
-
Spheroid Formation (Hanging Drop Method):
-
Prepare a cell suspension of HUVECs in EGM-2 containing 20% methylcellulose.
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish.
-
Invert the lid and place it over a dish containing PBS to maintain humidity.
-
Incubate for 24 hours to allow for spheroid formation.[13]
-
-
Embedding Spheroids in Collagen Gel:
-
On ice, mix Collagen Type I, 10x M199 medium, and sterile water. Neutralize the solution with 0.2 N NaOH.
-
Gently collect the spheroids from the hanging drops and resuspend them in the neutralized collagen solution.
-
Pipette 500 µL of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.[11]
-
Incubate at 37°C for 30 minutes to allow the collagen to polymerize.[12]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of GNE-220 hydrochloride (or other inhibitors) in EGM-2 medium. A typical concentration range for GNE-220 is 0.1, 1, 10, 100, 1000, and 10000 nM.[5]
-
Add the medium containing the inhibitor to the top of the collagen gel.
-
-
Incubation and Analysis:
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Visualize and capture images of the spheroids using a microscope.
-
Quantify the extent of sprouting by measuring the number and length of the capillary-like sprouts extending from each spheroid.
-
Signaling Pathway and Experimental Workflow Visualization
To understand the mechanism of action of GNE-220 and its alternatives, it is essential to visualize the MAP4K4 signaling pathway and the experimental workflow.
MAP4K4 Signaling Pathway
GNE-220 and its alternatives exert their effects by inhibiting MAP4K4, thereby modulating downstream signaling cascades. The following diagram illustrates the central role of MAP4K4 in the MAPK signaling pathway.
Caption: MAP4K4 signaling cascade and the point of inhibition by GNE-220 HCl.
HUVEC Sprouting Assay Workflow
The following diagram outlines the key steps of the HUVEC spheroid sprouting assay used to evaluate the anti-angiogenic potential of MAP4K4 inhibitors.
Caption: Workflow for the HUVEC spheroid sprouting assay.
Conclusion
GNE-220 hydrochloride is a potent inhibitor of MAP4K4. For researchers seeking even greater potency, GNE-495 and PF-06260933 present as compelling alternatives with approximately two-fold lower IC50 values. The choice between these compounds may depend on the specific experimental context, including the desired route of administration and the need for in vivo studies, where GNE-495 and PF-06260933 have published dosage information. The provided experimental protocol for the HUVEC sprouting assay offers a robust method for evaluating the anti-angiogenic properties of these inhibitors. Understanding the MAP4K4 signaling pathway is critical for interpreting experimental results and elucidating the mechanism of action of these potent research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNE-495 | MAPK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 13. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
GNE-220 Hydrochloride: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of GNE-220 hydrochloride with other notable MAP4K4 inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting tool compounds for their studies. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis.[1][2][3] Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and for the development of targeted therapeutics. This guide compares the selectivity of GNE-220 hydrochloride with other known MAP4K4 inhibitors, PF-06260933 and GNE-495.
Comparative Selectivity of MAP4K4 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of GNE-220 hydrochloride and other selected MAP4K4 inhibitors against their primary target and other kinases. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50 in nM) |
| GNE-220 hydrochloride | MAP4K4 | 7 | MINK (MAP4K6) (9), DMPK (476), KHS1 (MAP4K5) (1100)[4] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8), TNIK (15) |
| GNE-495 | MAP4K4 | 3.7 | Not specified |
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is typically performed using in vitro biochemical assays. A common and robust method is the luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Objective: To quantify the inhibitory activity of a compound by measuring the amount of ADP produced in a kinase reaction.
Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.[5][6]
Materials:
-
Recombinant human kinase enzymes
-
Kinase-specific substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)
-
ATP solution
-
Test inhibitor (e.g., GNE-220 hydrochloride) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque multi-well assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 25 nL) of the diluted inhibitor or DMSO (for control wells) to the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in Kinase Reaction Buffer.
-
Prepare an ATP solution in Kinase Reaction Buffer.
-
Add the kinase/substrate solution to the wells containing the inhibitor.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5 µL.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
-
Reaction Termination and ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP Detection and Signal Generation: Add a volume of Kinase Detection Reagent (10 µL) to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the MAP4K4 signaling pathway in endothelial cells and a typical experimental workflow for determining kinase inhibitor selectivity.
References
- 1. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [ideas.repec.org]
- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Comparative Review of GNE 220 Hydrochloride and Other MAP4K4 Inhibitors in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of GNE 220 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The document summarizes key preclinical data, compares its performance with other notable MAP4K4 inhibitors, and provides detailed experimental methodologies for the cited studies.
Introduction to MAP4K4 Inhibition
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Ste20-like kinase family, has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions.[1][2] MAP4K4 is a critical node in signaling pathways that regulate fundamental cellular processes such as cell migration, proliferation, and inflammation.[3][4] Its role in pathological angiogenesis, the formation of new blood vessels that supports tumor growth and metastasis, has made it a focal point for the development of targeted inhibitors.[3][5][6] this compound is a synthetic small molecule developed for research purposes to investigate the intricate signaling pathways modulated by MAP4K4.[7]
This compound: A Profile
This compound is a potent and selective inhibitor of MAP4K4.[8][9] It acts through competitive binding to the receptor sites of MAP4K4, thereby impacting downstream biological processes.[7] The hydrochloride salt form of GNE 220 generally offers enhanced water solubility and stability compared to its free base form.[10]
Comparative Analysis of MAP4K4 Inhibitors
The therapeutic potential of targeting MAP4K4 has led to the development of several inhibitors. This section compares this compound with other well-characterized MAP4K4 inhibitors, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency and Selectivity of MAP4K4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Other Kinases Inhibited (IC50) | Reference |
| This compound | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM) | [8][9] |
| GNE-495 | MAP4K4 | 3.7 | Not specified in detail, but described as a potent and selective inhibitor. | [11][12] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8 nM), TNIK (15 nM) | [11] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. MINK: Misshapen-like kinase 1; DMPK: Dystrophia myotonica protein kinase; KHS1: Kidney-specific serine/threonine-protein kinase; TNIK: TRAF2 and NCK-interacting kinase.
Performance in In Vitro Angiogenesis Models
The anti-angiogenic potential of MAP4K4 inhibitors is a key area of investigation. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used in in vitro models to study the effects of these compounds on endothelial cell behavior, a critical component of angiogenesis.
Effects on HUVEC Sprouting and Morphology
Studies have shown that GNE 220 alters the sprout morphology of HUVECs in a dose-dependent manner.[10][13] It has been observed to reduce phosphorylated Ezrin/Radixin/Moesin (pERM) positive retraction fibers, which are crucial for cell motility.[10][13] Furthermore, GNE 220 dose-dependently increases the number of active integrin β1 positive long focal adhesions.[10][13]
Signaling Pathways Modulated by this compound
MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways, both of which are pivotal in inflammation and cell survival.[2][12] By inhibiting MAP4K4, this compound can modulate the activity of these downstream pathways.
MAP4K4-Mediated Signaling in Endothelial Cells
In endothelial cells, MAP4K4 plays a crucial role in regulating cell migration and adhesion dynamics. One key mechanism involves the phosphorylation of moesin, which in turn regulates the binding of talin to the β1-integrin intracellular domain. This process is essential for efficient plasma membrane retraction during cell movement.[3]
Caption: MAP4K4 signaling in endothelial cell motility and inflammation.
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the characterization of this compound and other MAP4K4 inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
General Protocol:
-
A recombinant kinase (e.g., His-tagged MAP4K4) is incubated with a substrate (e.g., a specific peptide or protein like moesin) and ATP in a suitable buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA).[13]
-
The test inhibitor (e.g., GNE 220) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 45 minutes at room temperature).[13]
-
The amount of ATP remaining after the reaction is quantified using a detection reagent such as Kinase-Glo®.[13]
-
The IC50 value is calculated from the dose-response curve.
-
HUVEC Sprouting Assay
-
Objective: To assess the effect of a compound on the formation of capillary-like structures by endothelial cells in a 3D matrix.
-
General Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete endothelial growth medium (e.g., EGM-2).[10][13]
-
Spheroid Formation: HUVEC spheroids are generated by culturing the cells in hanging drops or non-adherent plates.
-
Embedding: The spheroids are embedded in a 3D matrix, such as collagen or Matrigel.
-
Treatment: The matrix is overlaid with culture medium containing the test compound (e.g., GNE 220 at concentrations ranging from 0.1 to 10000 nM) or vehicle control.[10][13]
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for sprout formation.
-
Analysis: The extent of sprouting is quantified by measuring the number and/or length of the sprouts extending from the spheroids using microscopy and image analysis software.
-
Caption: Workflow for a typical HUVEC sprouting assay.
Conclusion
This compound is a valuable research tool for investigating the roles of MAP4K4 in cellular signaling. Its high potency and selectivity for MAP4K4 make it a suitable compound for preclinical studies, particularly in the context of angiogenesis and inflammation. Comparative analysis with other inhibitors such as GNE-495 and PF-06260933 highlights the ongoing efforts to develop highly selective MAP4K4-targeted therapies. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide serve as a resource for researchers designing and interpreting studies involving MAP4K4 inhibitors.
References
- 1. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [ideas.repec.org]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Map4k4 impairs energy metabolism in endothelial cells and promotes insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Drugs with High Efficacy against Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 2448286-21-1 | YXD28621 [biosynth.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Proper Disposal of GNE 220 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of GNE 220 hydrochloride, a potent and selective MAP4K4 inhibitor. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₇ClN₈ |
| Molecular Weight | 474.99 g/mol |
| CAS Number | 2448286-21-1 |
| Solubility in DMSO | 5.4 mg/mL (11.37 mM) |
| Solubility in Water | 5 mg/mL (10.53 mM) |
Step-by-Step Disposal Procedures
The following procedures are based on established safety data sheets and best practices for chemical waste management.
1. Waste Collection:
-
Collect all waste this compound, including expired or unused material and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid and liquid waste in separate, appropriately labeled containers.
3. Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations and institutional policies.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
5. Final Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is an appropriate disposal method.[1]
-
Crucially, do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or animal feed. [1]
6. Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which it is freely soluble).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[1]
Visualizing Key Processes
To further aid in understanding the context of this compound's use and disposal, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: MAP4K4 signaling pathway inhibited by this compound.
Caption: A generalized experimental workflow involving this compound.
By adhering to these detailed disposal procedures and understanding the context of this compound's use, laboratory professionals can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling GNE 220 hydrochloride
Essential Safety and Handling Guide for GNE 220 Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Immediate Safety Information: Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to ensure the appropriate level of protection when handling this compound. Based on available safety data, the following personal protective equipment is mandatory to minimize exposure.[1]
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use; satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[1] | Prevents skin contact with the chemical. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] | Protects skin from exposure and contamination. |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced.[1] | Prevents inhalation of dust and aerosols. |
Operational Plan: Step-by-Step Handling Procedures
This section provides detailed, procedural guidance for the complete lifecycle of handling this compound within a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated place.[1] The use of a chemical fume hood is recommended to control exposure to dust and aerosols.
-
Emergency Preparedness: Ensure emergency exits and a risk-elimination area are established.[1] An eyewash station and safety shower should be readily accessible.
Weighing and Solution Preparation
-
Containment: When weighing the solid form, use a ventilated balance enclosure to contain any airborne particles.
-
Technique: Avoid the formation of dust and aerosols during handling.[1] When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage
-
Container: Store the compound in a tightly closed container.[1]
-
Conditions: Keep the storage area dry, cool, and well-ventilated.[1]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Environmental Precaution: Discharge into the environment must be avoided.[1] Do not let the chemical enter drains or sewer systems.[1]
-
Waste Collection: Collect and arrange for disposal in suitable, closed containers.[1]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] All disposal practices must be in accordance with appropriate local, state, and federal laws and regulations.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
